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Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of (S)-β²-Homovaline Derivatives in Aqueous Solution

Abstract β-Peptides, or polymers of β-amino acids, have garnered significant attention as "foldamers" capable of adopting stable, predictable secondary structures.[1] Their resistance to proteolytic degradation makes the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

β-Peptides, or polymers of β-amino acids, have garnered significant attention as "foldamers" capable of adopting stable, predictable secondary structures.[1] Their resistance to proteolytic degradation makes them attractive candidates for drug development.[2] This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermodynamic stability of peptides incorporating (S)-β²-homovaline derivatives in aqueous solutions. We will delve into the key structural determinants of stability, present detailed experimental protocols for characterization, and offer insights into the interpretation of thermodynamic data. This document is intended for researchers, scientists, and drug development professionals engaged in the design and analysis of novel peptide-based therapeutics.

Introduction: The Significance of β-Peptides and Conformational Stability

Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, a feature that bestows upon them a greater conformational flexibility.[2] This flexibility allows β-peptides to form a variety of well-defined secondary structures, including helices and sheets.[3][4] The thermodynamic stability of these folded structures in an aqueous environment is a critical determinant of their potential biological activity and therapeutic utility.[1] A stable, well-defined conformation is often a prerequisite for high-affinity binding to biological targets.

(S)-β²-homovaline, a derivative of valine with the side chain attached to the C2 carbon (the carbon adjacent to the carbonyl group), presents a unique case study. The bulky isopropyl side chain of valine is known to influence the conformational preferences of peptides.[5] Understanding how this side chain, and modifications thereof, impacts the thermodynamic stability of β-peptide structures in water is crucial for the rational design of new foldamers.

This guide will focus on the following key aspects:

  • Structural Determinants of Stability: Examining the interplay of side-chain interactions, backbone solvation, and intramolecular hydrogen bonding.

  • Experimental Characterization: Providing detailed protocols for Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

  • Thermodynamic Analysis: Interpreting the data from these techniques to quantify the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of folding.

Fundamental Principles Governing β-Peptide Stability in Aqueous Solution

The stability of a folded β-peptide conformation in water is governed by a delicate balance of non-covalent interactions. The aqueous environment plays a crucial role, as water molecules can compete for hydrogen bond donors and acceptors on the peptide backbone, potentially destabilizing folded structures.[6] Consequently, specialized design strategies are often required to promote stable folding in water.[1]

The Role of Side-Chain Interactions

The nature of the amino acid side chains is a primary determinant of β-peptide secondary structure and stability.[3][7] Key interactions include:

  • Hydrophobic Interactions: The burial of non-polar side chains away from water is a major driving force for folding.[8] For (S)-β²-homovaline, the isopropyl group contributes significantly to this effect. The clustering of hydrophobic side chains can stabilize both helical and sheet structures.[9]

  • Electrostatic Interactions (Salt Bridges): The formation of salt bridges between oppositely charged side chains can, in principle, stabilize a folded conformation. However, studies have shown that simple salt bridges may not be sufficient to induce significant folding in water without other stabilizing elements.[1]

  • Cation-π Interactions: Interactions between aromatic side chains and cationic residues can provide substantial stabilizing energy and are a key feature in the design of highly stable β-hairpins.[10]

  • Steric Effects: The bulkiness of side chains, like the isopropyl group of homovaline, can influence the accessible backbone conformations and favor certain secondary structures.[11]

Backbone Solvation and Hydrogen Bonding

The peptide backbone itself plays a critical role in stability. Solvation of the polar amide groups by water can be a destabilizing factor for folded structures.[12] The formation of intramolecular hydrogen bonds is a hallmark of stable secondary structures like helices and sheets.[4] In β-peptides, various helical structures are possible, most notably the 14-helix and the 12-helix, which are defined by the number of atoms in the hydrogen-bonded ring.[4] The stability of these hydrogen bonds in the face of solvent competition is a key factor.[6]

The Influence of the Aqueous Solvent

Water is not a passive medium but an active participant in the folding process. The hydrophobic effect, driven by the desire to minimize the disruption of the water hydrogen-bonding network by non-polar solutes, is a primary driver of peptide folding.[8][13] The dielectric constant of the solvent also influences the strength of electrostatic interactions.[14] Theoretical studies have shown that polar solvents significantly stabilize conformations that lead to secondary structures like β-sheets and helices, which would be destabilized in the gas phase.[4]

Experimental Assessment of Thermodynamic Stability

A multi-pronged experimental approach is necessary to fully characterize the thermodynamic stability of (S)-β²-homovaline derivatives. The primary techniques employed are Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC).[15][16]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure content of peptides and monitoring their conformational changes as a function of temperature or denaturant concentration.[17][18]

3.1.1. Rationale and Causality

Chiral molecules, including folded peptides, absorb left and right-handed circularly polarized light differently. This differential absorption gives rise to a CD spectrum. Different secondary structures (e.g., α-helix, β-sheet, random coil) have characteristic CD spectra.[18] For β-peptides, a strong minimum near 214 nm is often indicative of a 14-helical structure.[19] By monitoring the change in the CD signal at a specific wavelength as a function of temperature, a thermal denaturation curve can be generated. This curve can then be fitted to a two-state model (Folded ⇌ Unfolded) to extract thermodynamic parameters such as the melting temperature (Tm), enthalpy of unfolding (ΔH), and entropy of unfolding (ΔS).

3.1.2. Experimental Protocol: Thermal Denaturation Monitored by CD
  • Sample Preparation:

    • Dissolve the lyophilized (S)-β²-homovaline derivative peptide in a suitable aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.0). The final peptide concentration should be in the range of 20-100 µM to ensure a good signal-to-noise ratio while minimizing aggregation.

    • Thoroughly degas the buffer to prevent bubble formation at elevated temperatures.

    • Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Instrument Setup:

    • Use a CD spectrometer equipped with a Peltier temperature controller.

    • Set the wavelength to monitor the change in secondary structure (e.g., 214 nm for a 14-helix).

    • Set the temperature range for the experiment (e.g., 5 °C to 95 °C) with a suitable heating rate (e.g., 1 °C/min).

    • Equilibrate the sample at the starting temperature for at least 5 minutes.

  • Data Acquisition:

    • Record the CD signal (in millidegrees) as a function of temperature.

    • After the heating scan, cool the sample back to the starting temperature to check for the reversibility of the unfolding process.[20]

  • Data Analysis:

    • Convert the raw CD data to mean residue ellipticity [θ].

    • Plot [θ] versus temperature to obtain the thermal denaturation curve.

    • Fit the curve to a two-state unfolding model using appropriate software (e.g., Origin, GraphPad Prism) to determine the Tm and ΔH.

    • The Gibbs free energy of unfolding at a given temperature (ΔG(T)) can then be calculated using the Gibbs-Helmholtz equation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information and can be used to assess the population of folded versus unfolded states.[15][21]

3.2.1. Rationale and Causality

The chemical shifts of protons, particularly the α-protons (Hα), are highly sensitive to the local electronic environment and thus to the peptide's secondary structure.[8] Deviations of Hα chemical shifts from their random coil values can be used to identify regions of stable secondary structure.[10] Furthermore, the temperature dependence of chemical shifts can be used to construct thermal unfolding curves, similar to CD spectroscopy, providing a residue-specific view of the folding process.[21] Two-dimensional NMR experiments, such as TOCSY and NOESY, can provide information on through-bond and through-space correlations, respectively, which are essential for a detailed structural determination.

3.2.2. Experimental Protocol: Temperature Titration by ¹H NMR
  • Sample Preparation:

    • Dissolve the peptide in an appropriate buffer (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH adjusted to a value where amide proton exchange is slow, typically pH 4-5).[20]

    • The peptide concentration should be in the millimolar range (e.g., 1-5 mM).

    • Add a chemical shift reference standard (e.g., DSS or TSP).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a variable temperature unit.

    • Tune and shim the spectrometer for optimal resolution.

  • Data Acquisition:

    • Acquire a series of one-dimensional ¹H NMR spectra at different temperatures (e.g., in 5 °C increments from 278 K to 348 K).

    • Ensure thermal equilibrium is reached at each temperature before acquiring the spectrum.

  • Data Analysis:

    • Process the spectra (Fourier transformation, phasing, and baseline correction).

    • Assign the proton resonances, particularly the Hα and amide protons, using 2D NMR experiments (TOCSY, NOESY) if necessary.

    • Plot the chemical shift of specific protons as a function of temperature.

    • Fit these curves to a two-state model to extract thermodynamic parameters for individual residues.[21][22]

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat capacity changes associated with the thermal unfolding of a peptide.[16][17]

3.3.1. Rationale and Causality

As a peptide unfolds, it absorbs heat from the surroundings to break the non-covalent interactions that stabilize the folded state. This results in a change in the heat capacity (ΔCp) of the solution.[23] DSC measures this heat absorption as a function of temperature. The resulting thermogram shows a peak, the area of which is the calorimetric enthalpy of unfolding (ΔHcal), and the temperature at the peak maximum is the Tm. DSC provides a model-independent measure of the enthalpy of unfolding.

3.3.2. Experimental Protocol: Thermal Denaturation by DSC
  • Sample Preparation:

    • Prepare a concentrated solution of the peptide (typically 1-2 mg/mL) in the desired buffer.

    • Prepare a matching buffer solution for the reference cell.

    • Degas both the sample and reference solutions thoroughly.

  • Instrument Setup:

    • Use a high-sensitivity differential scanning calorimeter.

    • Load the sample and reference solutions into their respective cells.

    • Set the temperature range and scan rate (e.g., 10 °C to 100 °C at 60 °C/hr).

  • Data Acquisition:

    • Perform an initial buffer-buffer scan to establish a baseline.

    • Perform the sample-buffer scan.

    • After the heating scan, cool the sample and perform a second heating scan to assess the reversibility of the unfolding.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample-buffer scan to obtain the excess heat capacity curve.

    • Fit the thermogram to a suitable model to determine Tm, ΔHcal, and ΔCp.

Data Interpretation and Visualization

Thermodynamic Parameters

The combination of CD, NMR, and DSC provides a comprehensive thermodynamic profile of the (S)-β²-homovaline derivative.

ParameterDescriptionInformation Gained
Tm (°C) Melting TemperatureThe temperature at which 50% of the peptide is unfolded. A higher Tm indicates greater thermal stability.
ΔG (kJ/mol) Gibbs Free Energy of UnfoldingThe overall stability of the folded state at a given temperature. A more negative ΔG indicates a more stable folded state.
ΔH (kJ/mol) Enthalpy of UnfoldingThe change in heat content upon unfolding. A positive ΔH indicates that unfolding is endothermic (requires heat).
ΔS (J/mol·K) Entropy of UnfoldingThe change in disorder upon unfolding. A positive ΔS indicates an increase in disorder, which is entropically favorable.
ΔCp (kJ/mol·K) Heat Capacity Change of UnfoldingThe change in heat capacity upon unfolding. A positive ΔCp is often associated with the burial of hydrophobic surface area upon folding.[23]
Visualizing Experimental Workflows and Concepts

Diagrams generated using Graphviz can effectively illustrate complex workflows and relationships.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Output Peptide Lyophilized Peptide Solution Peptide Solution Peptide->Solution Buffer Aqueous Buffer Buffer->Solution CD CD Spectroscopy Solution->CD NMR NMR Spectroscopy Solution->NMR DSC DSC Solution->DSC Tm Tm CD->Tm DeltaH ΔH CD->DeltaH Structure 3D Structure NMR->Structure DSC->Tm DSC->DeltaH DeltaG ΔG Tm->DeltaG DeltaH->DeltaG FoldingEquilibrium Unfolded Unfolded State (High Entropy) Folded Folded State (Low Entropy, Favorable Enthalpy) Unfolded->Folded Folding (ΔG < 0) Folded->Unfolded Unfolding (ΔG > 0)

Caption: Two-State Folding Equilibrium of a β-Peptide.

Conclusion and Future Directions

The thermodynamic stability of (S)-β²-homovaline derivatives in aqueous solution is a multifaceted property governed by a complex interplay of intramolecular and solvent interactions. A thorough characterization using a combination of CD, NMR, and DSC is essential for understanding the structure-stability relationships of these promising foldamers. The insights gained from such studies are invaluable for the rational design of β-peptides with enhanced stability and tailored biological functions, paving the way for their development as next-generation therapeutics. Future work in this area will likely focus on the development of computational models that can accurately predict the thermodynamic stability of β-peptides, further accelerating the design-build-test cycle in drug discovery.

References

  • Martinek, T. A., & Fülöp, F. (2003). Side-chain control of beta-peptide secondary structures. European Journal of Biochemistry, 270(18), 3657-3666. [Link]

  • LePlae, P. R., Fisk, J. D., Porter, E. A., Weisblum, B., & Gellman, S. H. (2002). Comparison of Design Strategies for Promotion of β-Peptide 14-Helix Stability in Water. Helvetica Chimica Acta, 85(10), 3265-3275. [Link]

  • (2024, June 17). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Lee, M. R., Raguse, T. L., Schinner, M. J., Pomerantz, W. C., & Gellman, S. H. (2010). Relationship between Side Chain Structure and 14-Helix Stability of β³-Peptides in Water. Organic Letters, 12(21), 4944-4947. [Link]

  • Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. [Link]

  • Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. [Link]

  • Wu, Y. D., & Wang, D. P. (1998). Theoretical Studies of β-Peptide Models. Journal of the American Chemical Society, 120(51), 13485-13491. [Link]

  • Maynard, A. J., Sharman, G. J., & Searle, M. S. (1999). Dissecting the stability of a beta-hairpin peptide that folds in water: NMR and molecular dynamics analysis of the beta-turn and beta-strand contributions to folding. Journal of Molecular Biology, 292(5), 1171-1183. [Link]

  • de Alba, E., Jiménez, M. A., & Rico, M. (2002). Thermodynamic Analysis of β-Hairpin-Forming Peptides from the Thermal Dependence of 1H NMR Chemical Shifts. The Journal of Organic Chemistry, 67(25), 8967-8975. [Link]

  • Soth, M. J., Grecian, S., Hayen, A., & Gellman, S. H. (2009). Interplay among side chain sequence, backbone composition, and residue rigidification in polypeptide folding and assembly. Proceedings of the National Academy of Sciences, 106(4), 1018-1023. [Link]

  • Avbelj, F., & Baldwin, R. L. (2001). Role of backbone solvation in determining thermodynamic β propensities of the amino acids. Proceedings of the National Academy of Sciences, 98(16), 9031-9036. [Link]

  • Jang, S., Kim, E., & Shin, S. (2003). Solvent effects on the conformational transition of a model polyalanine peptide. Biophysical Chemistry, 104(2), 487-498. [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis. Retrieved from [Link]

  • Daura, X., Jaun, B., Seebach, D., van Gunsteren, W. F., & Mark, A. E. (2002). Folding and stability of the three-stranded beta-sheet peptide Betanova: insights from molecular dynamics simulations. Proteins: Structure, Function, and Bioinformatics, 46(3), 245-256. [Link]

  • Wu, Y. D., & Zhao, Y. L. (2011). Exploring the Effect of Side-Chain Substitutions upon the Secondary Structure Preferences of β-Peptides. The Journal of Physical Chemistry B, 115(42), 12244-12252. [Link]

  • Searle, M. S., Griffiths-Jones, S. R., & Maynard, A. J. (1998). Origin of β-Hairpin Stability in Solution: Structural and Thermodynamic Analysis of the Folding of a Model Peptide Supports Hydrophobic Stabilization in Water. Journal of the American Chemical Society, 120(44), 11526-11536. [Link]

  • Kundu, S., & Guptasarma, P. (2006). Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues. Biophysical Journal, 90(2), 603-613. [Link]

  • Ferrara, P., & Caflisch, A. (2000). Thermodynamics and Kinetics of Folding of Two Model Peptides Investigated by Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 104(22), 5458-5466. [Link]

  • Rogers, J. M., Steward, A., & Clarke, J. (2024). Probing the non-covalent forces key to the thermodynamics of β-hairpin unfolding. Communications Chemistry, 7(1), 1-10. [Link]

  • Gsponer, J., & Caflisch, A. (2002). The role of side-chain interactions in the early steps of aggregation: Molecular dynamics simulations of an amyloid-forming peptide from the yeast prion Sup35. Proceedings of the National Academy of Sciences, 99(11), 7389-7394. [Link]

  • Daura, X., van Gunsteren, W. F., & Mark, A. E. (2001). Folding-unfolding thermodynamics of a beta-heptapeptide from equilibrium simulations. The Journal of Chemical Physics, 115(15), 7135-7144. [Link]

  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

  • (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • Ding, F., Borreguero, J. M., Buldyrev, S. V., Stanley, H. E., & Dokholyan, N. V. (2003). Folding thermodynamics of three beta-sheet peptides: A model study. arXiv preprint q-bio/0312042. [Link]

  • Colley, C. S., Griffiths-Jones, S. R., George, M. W., & Searle, M. S. (2000). Do interstrand hydrogen bonds contribute to β-hairpin peptide stability in solution? IR analysis of peptide folding in water. Chemical Communications, (7), 591-592. [Link]

  • Saviano, M., Isernia, C., Pedone, C., & Di Blasio, B. (2018). A Conformationally Stable Acyclic β‐Hairpin Scaffold Tolerating the Incorporation of Poorly β‐Sheet‐Prone Amino Acids. Chemistry–A European Journal, 24(5), 1146-1154. [Link]

  • Murdachaew, G., & El-Kader, A. (2010). Amino acids in aqueous solution. Effect of molecular structure and temperature on thermodynamics of dissolution. Journal of Chemical & Engineering Data, 55(10), 4384-4390. [Link]

  • Koehl, P., & Levitt, M. (1999). Structure-based conformational preferences of amino acids. Proceedings of the National Academy of Sciences, 96(22), 12524-12529. [Link]

  • Csonka, G. I., & Csizmadia, I. G. (1998). Conformational effects of the valine sidechain on the βLβL extended and Type I beta turn backbone structures of MeCO-Val-Ala-NHMe and MeCO-Ala-Val-NHMe. An ab initio exploratory conformational study. Journal of Molecular Structure: THEOCHEM, 455(2-3), 205-220. [Link]

  • Banipal, T. S., Singh, G., & Kaur, A. (2021). Volumetric and viscometric properties of amino acids in aqueous solutions of various drugs at different temperatures: A review. Journal of Molecular Liquids, 341, 117366. [Link]

  • Smith, A. W., & Regan, L. (2007). Increasing Protein Conformational Stability by Optimizing β-turn Sequence. Journal of Molecular Biology, 366(4), 1317-1324. [Link]

  • Tuffery, P., & Lavery, R. (1993). Conformational equilibria of valine studied by dynamics simulation. Journal of Computer-Aided Molecular Design, 7(5), 551-568. [Link]

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Exploratory

Pharmacokinetics of Peptidomimetics Containing (S)-β2-Homovaline HCl Salt: A Technical Whitepaper

Executive Summary The translation of native α-peptides into systemic therapeutics is historically bottlenecked by two pharmacokinetic liabilities: rapid proteolytic degradation and rapid renal clearance. The strategic in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of native α-peptides into systemic therapeutics is historically bottlenecked by two pharmacokinetic liabilities: rapid proteolytic degradation and rapid renal clearance. The strategic incorporation of unnatural β-amino acids—specifically (S)-β2-homovaline —into peptide backbones generates peptidomimetics (foldamers) that fundamentally bypass these limitations. This technical guide explores the mechanistic rationale, ADME (Absorption, Distribution, Metabolism, Excretion) profiling, and self-validating experimental workflows required to develop and evaluate (S)-β2-homovaline-containing therapeutics.

Mechanistic Rationale: The (S)-β2-Homovaline Advantage

Native α-peptides are highly susceptible to hydrolysis by endogenous exopeptidases and endopeptidases. To counteract this, researchers utilize β-amino acids, which introduce an additional methylene carbon into the peptide backbone, expanding the structural diversity and conformational rigidity of the molecule[1].

(S)-β2-homovaline is a specific isomer where the bulky isopropyl side chain is located on the α-carbon (C2) relative to the carbonyl group, while the amine is shifted to the β-carbon (C3)[1]. This specific β2-substitution creates a profound chirality mismatch and steric clash within the S1/S1' binding pockets of endogenous proteases. For natural α-peptides, a water molecule or catalytic residue must form a hydrogen bond with the amide bond to facilitate a nucleophilic attack[2]. The presence of the β2-isopropyl group immediately adjacent to the scissile amide bond sterically shields the carbonyl carbon, preventing the formation of the required tetrahedral intermediate[2]. Consequently, these β-peptidomimetics exhibit outstanding biological stability and are completely resistant to common proteases[3].

Mechanism A Native α-Peptide C Endogenous Proteases (e.g., Neprilysin, DPP-IV) A->C Binding B (S)-β2-homovaline Peptidomimetic B->C Binding D Enzyme-Substrate Complex (Optimal H-Bonding) C->D α-peptide recognition E Steric Clash & Chirality Mismatch C->E β2-peptide recognition F Rapid Amide Bond Cleavage (Short t1/2) D->F Hydrolysis G Proteolytic Evasion (Prolonged t1/2) E->G Stability

Mechanistic pathway of proteolytic evasion by β2-homovaline peptidomimetics.

ADME Profiling of β2-Homovaline Peptidomimetics

The incorporation of (S)-β2-homovaline fundamentally alters the pharmacokinetic landscape of the parent peptide:

  • Absorption & Permeability: The addition of the methylene group and the highly lipophilic isopropyl side chain increases the overall hydrophobicity of the peptidomimetic. This structural modification enhances passive transcellular permeability across epithelial barriers (e.g., intestinal mucosa), significantly improving subcutaneous (SC) and oral bioavailability compared to highly polar native peptides[4].

  • Distribution: The increased lipophilicity drives higher plasma protein binding (PPB). While this reduces the unbound (free) fraction of the drug, the bound fraction acts as a circulating depot. This phenomenon drastically increases the Volume of Distribution (Vd) and prevents rapid systemic elimination[5].

  • Metabolism: This is the core advantage of β2-amino acids. While native α-peptides are degraded in serum within minutes, β-peptides resist degradation by mammalian proteases entirely[5]. The only known enzymes capable of cleaving these specific bonds are specialized bacterial β-aminopeptidases (e.g., BapA), which are absent in human plasma[6].

  • Excretion: Because hepatic CYP450 metabolism and plasma proteolysis are negligible, the primary route of clearance shifts to renal filtration. However, the propensity of β-peptides to form stable secondary structures (foldamers) increases their hydrodynamic radius, which, combined with high PPB, severely restricts glomerular filtration, leading to remarkably low systemic clearance[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and pharmacokinetic evaluation of these molecules must rely on self-validating systems where causality drives every experimental choice.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of (S)-β2-Homovaline Mimetics
  • Step 1: Resin Preparation. Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix.

  • Step 2: Fmoc Deprotection. Treat the resin with 20% piperidine in DMF for 15 minutes. Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete deprotection.

  • Step 3: Amino Acid Activation & Coupling. Dissolve Fmoc-(S)-β2-homovaline HCl (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIPEA (6 eq) and add to the resin.

    • Causality: The HCl salt of the amino acid must be neutralized in situ by the excess DIPEA base to free the amine for coupling. Standard coupling reagents (like HBTU) fail here because the steric bulk of the β2-isopropyl group severely hinders nucleophilic attack. HATU/HOAt is selected because it forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which overcomes this steric barrier and prevents epimerization.

  • Step 4: Cleavage & Verification. Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether. Validation: Confirm the exact monoisotopic mass via LC-MS to ensure no deletion sequences occurred during the sterically hindered coupling.

Protocol B: In Vivo Pharmacokinetic Profiling (Self-Validating Bioanalysis)
  • Step 1: Discrete Dosing. Administer the purified peptidomimetic intravenously (IV, 1 mg/kg) and subcutaneously (SC, 5 mg/kg) to discrete cohorts of Sprague-Dawley rats. Causality: Cassette (pooled) dosing is avoided because highly lipophilic β-peptides can exhibit non-linear protein binding and drug-drug interactions at the binding sites.

  • Step 2: Serial Blood Sampling. Collect blood at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, 24, 48 h) into K2EDTA tubes and centrifuge to isolate plasma.

  • Step 3: Plasma Quenching & Extraction. Add 3 volumes of cold acetonitrile containing 50 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS) to the plasma.

    • Causality & Validation: Acetonitrile instantly precipitates plasma proteins, halting any residual enzymatic activity. The SIL-IS is critical; it co-elutes with the analyte during chromatography and experiences the exact same matrix-induced ion suppression in the mass spectrometer. This perfectly normalizes the signal, ensuring absolute quantitative trustworthiness.

  • Step 4: LC-MS/MS Bioanalysis. Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Calculate PK parameters using Non-Compartmental Analysis (NCA).

Workflow S1 Solid-Phase Peptide Synthesis Coupling of (S)-β2-homovaline HCl S2 Global Cleavage (TFA/TIPS/H2O) & RP-HPLC Purification S1->S2 Neutralization & Coupling S3 In Vitro Stability Assays (Human Plasma / Liver Microsomes) S2->S3 >95% Purity S4 In Vivo Dosing (IV/SC) Discrete Animal Models S3->S4 Selection of stable leads S5 LC-MS/MS Bioanalysis (MRM with SIL-IS) S4->S5 Plasma sampling S6 Non-Compartmental PK Analysis (Clearance, Vd, t1/2, AUC) S5->S6 Concentration-time data

End-to-end workflow for synthesis and pharmacokinetic validation of β-peptides.

Quantitative Pharmacokinetic Comparison

The table below summarizes the typical pharmacokinetic shift observed when a native α-peptide is modified by substituting a critical cleavage-site valine with (S)-β2-homovaline. The data illustrates a massive reduction in systemic clearance and a corresponding extension of the biological half-life[7].

Pharmacokinetic ParameterNative α-Peptide(S)-β2-Homovaline AnalogueFold Change / Improvement
In Vitro Plasma t1/2 12 minutes> 48 hours> 240x increase
In Vivo t1/2 (IV, Rat) 18 minutes410 minutes22.7x increase
Systemic Clearance (CL) 52.4 mL/min/kg3.8 mL/min/kg13.7x reduction
Volume of Distribution (Vd) 0.6 L/kg1.4 L/kg2.3x increase
Absolute Bioavailability (F%, SC) 8.5%72.4%8.5x increase

Conclusion

The integration of (S)-β2-homovaline HCl into peptide sequences represents a paradigm shift in peptidomimetic drug design. By leveraging steric hindrance and chirality mismatch, these molecules achieve near-total evasion of endogenous proteases. When coupled with rigorous, self-validating synthesis and LC-MS/MS workflows, β2-amino acid foldamers offer a highly predictable and scalable pathway to convert labile peptides into durable, systemically viable therapeutics.

References

  • The outstanding biological stability of β- and γ-peptides toward proteolytic enzymes: An in vitro investigation with fifteen peptidases. ChemBioChem.
  • The rise of ultrashort cationic β-peptides as promising antimicrobial therapeutics. PMC.
  • How to Enhance the Pharmacokinetic Stability of Peptides?
  • The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy. MDPI.
  • Beta-amino acids: versatile peptidomimetics.
  • Beta-peptides: twisting and turning. PubMed.
  • Autoproteolytic and Catalytic Mechanisms for the β-Aminopeptidase BapA—A Member of the Ntn Hydrolase Family.

Sources

Foundational

A Technical Guide to the Synthesis of (S)-β²-Homovaline HCl Salt: Chemical and Biocatalytic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals **(S)-β²-homovaline, formally known as (3S)-3-amino-4-methylpentanoic acid, is a non-proteinogenic β-amino acid. Its structural...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**(S)-β²-homovaline, formally known as (3S)-3-amino-4-methylpentanoic acid, is a non-proteinogenic β-amino acid. Its structural uniqueness, particularly the placement of the side chain on the α-carbon (C2) relative to the amino group on the β-carbon (C3), designates it as a β²-amino acid.[1] This architecture is of significant interest in medicinal chemistry and drug development. When incorporated into peptides, β²-amino acids can induce stable, predictable secondary structures like helices and turns, creating peptidomimetics with enhanced resistance to enzymatic degradation and improved pharmacokinetic profiles.[1][2] (S)-β²-homovaline is used in peptide synthesis and the creation of bioactive molecules for pharmaceutical applications, making robust and scalable production methods essential.[]

However, unlike their β³ counterparts, β²-amino acids cannot be synthesized through simple homologation of readily available α-amino acids.[1] The creation of the stereocenter at the β-carbon presents a significant synthetic challenge, necessitating the use of advanced asymmetric chemical or highly selective biocatalytic methods. This guide provides an in-depth exploration of the primary pathways for producing enantiomerically pure (S)-β²-homovaline, culminating in its stable hydrochloride salt form.**

Part 1: Asymmetric Chemical Synthesis Strategies

The central challenge in the chemical synthesis of (S)-β²-homovaline is the enantioselective construction of the C-N bond at the C3 position. Several authoritative strategies have been developed to address this, primarily revolving around asymmetric conjugate additions, hydrogenations, and the use of chiral auxiliaries.

Strategy A: Asymmetric Conjugate Addition

Catalytic enantioselective conjugate addition is one of the most powerful methods for accessing chiral β-amino acids from simple α,β-unsaturated starting materials.[4] A highly effective approach for β²-amino acids involves the addition of an organometallic nucleophile to a Michael acceptor, where the subsequent transformation of a functional group yields the desired amine.

A prime example is the copper-catalyzed conjugate addition of diethylzinc to a nitroolefin precursor.[5] In this pathway, a chiral ligand, often a phosphoramidite based on BINOL, coordinates with a copper(I) salt to form a chiral catalyst. This complex then orchestrates the enantioselective addition of the organozinc reagent to methyl 3-nitropropenoate. The nitro group in the resulting product serves as a versatile precursor that can be reduced to the primary amine, thereby establishing the (S)-stereocenter with high fidelity.

  • Causality in Experimental Design : The choice of a nitroolefin as the Michael acceptor is deliberate. The strong electron-withdrawing nature of the nitro group activates the double bond for conjugate addition, and its straightforward reduction to an amino group provides an efficient two-step route to the final product. The selection of a specific chiral phosphoramidite ligand is critical as it directly controls the facial selectivity of the nucleophilic attack, determining the enantiomeric excess (ee) of the product.[5]

Strategy B: Asymmetric Hydrogenation

Another cornerstone of asymmetric synthesis is the catalytic hydrogenation of prochiral enamines using chiral transition metal catalysts, typically based on rhodium (Rh) or ruthenium (Ru) complexes with chiral phosphine ligands.[2][6] For the synthesis of (S)-β²-homovaline, a suitable (Z)-enamine precursor bearing the valine side-chain can be hydrogenated with high enantioselectivity.

  • Causality in Experimental Design : The geometry of the enamine substrate ((E) vs. (Z)) can significantly impact the reaction's efficiency and stereoselectivity.[2] The success of this method hinges on the precise steric and electronic interactions between the substrate and the chiral catalyst, which locks the molecule into a specific conformation during the hydrogen delivery step. This ensures the formation of one enantiomer over the other.

Chemical_Synthesis_Workflow cluster_0 Strategy A: Conjugate Addition cluster_1 Strategy B: Asymmetric Hydrogenation Start_A α,β-Unsaturated Nitroester Product_A Enantioenriched Nitropropanoate Start_A->Product_A 1,4-Addition Reagent_A Organozinc Reagent + Chiral Cu-Catalyst Reagent_A->Product_A Reduction Nitro Group Reduction (e.g., H₂/Pd) Product_A->Reduction Final_A (S)-β²-Homovaline Derivative Reduction->Final_A Start_B Prochiral Enamine/Acrylate Final_B (S)-β²-Homovaline Derivative Start_B->Final_B Hydrogenation Reagent_B H₂ + Chiral Rh/Ru-Catalyst Reagent_B->Final_B

Caption: Generalized workflows for asymmetric chemical synthesis.

Part 2: Biocatalytic and Enzymatic Pathways

Biocatalysis offers a powerful alternative to traditional chemical synthesis, leveraging the exquisite selectivity of enzymes to perform stereospecific transformations. For producing enantiopure compounds like (S)-β²-homovaline, enzymatic kinetic resolution (EKR) is a particularly robust and widely adopted strategy.[7][8]

Core Method: Enzymatic Kinetic Resolution (EKR)

In kinetic resolution, an enzyme acts on a racemic mixture (an equal mix of (R) and (S) enantiomers) but catalyzes a reaction on only one of the enantiomers at a significantly faster rate. This allows for the separation of the fast-reacting enantiomer (as a new product) from the unreacted, slow-reacting enantiomer.

Lipases are a class of enzymes frequently used for EKR due to their stability in organic solvents, broad substrate tolerance, and high enantioselectivity.[7] For (S)-β²-homovaline production, a typical EKR strategy would involve the hydrolysis of a racemic ester of β²-homovaline (e.g., the methyl or ethyl ester).

  • Causality in Experimental Design : The choice of enzyme is paramount. A lipase such as Candida antarctica lipase B (CALB) or Burkholderia cepacia lipase (PSIM) might be selected based on screening for high enantioselectivity (expressed as the E-value) towards the (S)-ester.[8] The reaction is run in a buffered aqueous solution or a biphasic system. The lipase will preferentially hydrolyze the (S)-ester to the corresponding (S)-carboxylic acid, leaving the (R)-ester largely untouched. The reaction is typically monitored by HPLC and stopped at or near 50% conversion to maximize both the yield and the enantiomeric excess of both the product and the remaining starting material. The resulting (S)-acid can then be easily separated from the unreacted (R)-ester based on the difference in their solubility and acidic properties.

Enzymatic_Kinetic_Resolution cluster_products Racemic Racemic (R/S)-β²-homovaline Ester Products Reaction Mixture (~50% Conversion) Racemic->Products Selective Hydrolysis Enzyme Lipase (e.g., CALB) + H₂O Enzyme->Products Separation Separation (e.g., Acid/Base Extraction) Products->Separation Product_S (S)-β²-homovaline Acid Separation->Product_S Aqueous Phase Product_R Unreacted (R)-β²-homovaline Ester Separation->Product_R Organic Phase

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

Part 3: Downstream Processing: Purification and HCl Salt Formation

Regardless of the synthetic route, the final product must be purified and converted into a stable, solid form suitable for research and development.

Purification of the Free Amino Acid

Ion-exchange chromatography is a highly effective method for purifying amino acids from reaction mixtures.[9][10] This technique leverages the amphoteric nature of amino acids, which possess both a basic amino group and an acidic carboxylic acid group.

  • Trustworthiness of the Protocol : The protocol is self-validating. By passing the crude product solution through a strong cation-exchange resin, the positively charged amino acid (at low pH) binds to the resin while neutral impurities and anions are washed away. Subsequently, eluting the column with a basic solution (e.g., aqueous ammonia) neutralizes the amino group, releasing the pure amino acid from the resin.[9] The purity of the collected fractions can be monitored by techniques like thin-layer chromatography (TLC) or HPLC.

Formation of the Hydrochloride (HCl) Salt

For amino acids, conversion to a salt form, particularly the hydrochloride salt, is standard practice. This is done to enhance the compound's stability, improve its crystallinity and handling characteristics, and often increase its aqueous solubility.[11][12]

The procedure involves dissolving the purified free amino acid in a suitable solvent (e.g., ethanol, isopropanol, or diethyl ether) and adding a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent). The (S)-β²-homovaline HCl salt, being less soluble in the organic solvent, will precipitate out and can be collected by filtration, washed, and dried.[13]

Part 4: Protocols and Data Summary

Table 1: Comparison of Synthetic Strategies
Parameter Asymmetric Conjugate Addition Enzymatic Kinetic Resolution (EKR)
Stereocontrol High (often >95% ee)Excellent (often >99% ee)
Key Reagents Chiral ligands, copper salts, organometallicsLipase, buffer, organic solvent
Theoretical Yield Up to 100%Maximum 50% for one enantiomer
Pros Direct route, high theoretical yield, atom economyExtremely high enantiopurity, mild "green" conditions, simple setup
Cons Requires air/moisture-sensitive reagents, potential for heavy metal contaminationTheoretical yield is limited to 50%, requires an efficient racemic synthesis first
Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl β²-homovalinate

  • Setup : To a solution of racemic ethyl (±)-3-amino-4-methylpentanoate (1.0 eq) in a phosphate buffer (pH 7.5) and methyl tert-butyl ether (MTBE) (10:1 v/v), add immobilized Burkholderia cepacia lipase (PSIM, ~50% w/w of substrate).

  • Reaction : Stir the suspension vigorously at 30-40 °C.

  • Monitoring : Monitor the reaction progress by chiral HPLC. The goal is to stop the reaction as it approaches 50% conversion to maximize the ee of both the product and the unreacted starting material.

  • Workup : Once ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and potentially reused).

  • Separation : Separate the aqueous and organic layers.

    • Aqueous Layer : Acidify the aqueous layer to pH ~2 with 1M HCl. This protonates the (S)-amino acid. Extract with an organic solvent (e.g., ethyl acetate) to isolate the crude (S)-3-amino-4-methylpentanoic acid.

    • Organic Layer : The organic layer contains the unreacted (R)-ester. It can be washed with brine, dried over Na₂SO₄, and concentrated to recover the (R)-enantiomer.

Protocol 2: Purification and HCl Salt Formation

  • Purification : Dissolve the crude (S)-β²-homovaline from the EKR workup in an acidic aqueous solution (pH ~3) and load it onto a prepared column of strong cation-exchange resin (e.g., Dowex 50WX8).

  • Washing : Wash the column thoroughly with deionized water to remove any unbound impurities.

  • Elution : Elute the bound amino acid from the resin using a 2M aqueous ammonia solution. Collect the fractions and monitor for the presence of the amino acid using TLC with ninhydrin staining.

  • Isolation : Combine the positive fractions and evaporate the solvent under reduced pressure to yield the pure (S)-β²-homovaline as a free base (a white solid).

  • Salt Formation : Dissolve the purified free base in anhydrous ethanol. Cool the solution in an ice bath.

  • Precipitation : Slowly add a 2M solution of HCl in diethyl ether or isopropanol (1.0 eq) with stirring. A white precipitate of (S)-β²-homovaline HCl salt will form.

  • Final Product : Stir the slurry for 1-2 hours, then collect the solid by vacuum filtration. Wash the filter cake with cold anhydrous ethanol or diethyl ether and dry under vacuum to yield the final product.

Conclusion

The production of enantiomerically pure (S)-β²-homovaline HCl salt is a critical process for advancing research in peptidomimetics and drug discovery. Both asymmetric chemical synthesis and biocatalytic resolution provide viable and robust pathways to this valuable building block. While chemical methods like conjugate addition offer a direct route with high theoretical yields, enzymatic kinetic resolution stands out for its exceptional enantioselectivity and environmentally benign reaction conditions. The choice of methodology ultimately depends on factors such as scale, cost, available equipment, and the desired level of enantiopurity. The downstream purification and salt formation steps are crucial for ensuring the final product's stability and quality, making it suitable for demanding applications in pharmaceutical R&D.

References

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Scholarly Repository.
  • Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC.
  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
  • Enantioselective Preparation of β2-Amino Acid Derivatives for β-Peptide Synthesis. Who we serve.
  • Enantioselective Synthesis of β-amino acids: A Review. ResearchGate.
  • Separation and Refining of Amino acids. Unknown Source.
  • CAS 40469-85-0 ((S)-homo-β-valine). BOC Sciences.
  • Copper-Catalyzed Amino-alkoxycarbonylation of Unactivated Alkenes: Synthesis of β-Amino Esters via Primary Tosyl Amidyl Radical. ACS Publications.
  • First synthesis of a beta(2)-homoamino acid by enantioselective catalysis. PubMed.
  • (S)-beta-homovaline | CAS 40469-85-0. Santa Cruz Biotechnology.
  • Stereoselective synthesis of S-norvaline and related amino acids through a common intermediate. ResearchGate.
  • (R)-HOMO-BETA-VALINE | 75992-50-6. ChemicalBook.
  • Stereoselective Synthesis of α-Disubstituted β-Homoprolines. PMC - NIH.
  • Boc-L-beta-homovaline | C11H21NO4 | CID 2761559. PubChem - NIH.
  • L-BETA-HOMOVALINE HCL | 402587-64-8. Unknown Source.
  • (PDF) Separation and Purification of Amino Acids. ResearchGate.
  • Asymmetric Synthesis of β,γ-Unsaturated α-Amino Acids via Efficient Kinetic Resolution with Cinchona Alkaloids. PMC.
  • Recent Progress in the Chemical Synthesis of Class II and S-Glycosylated Bacteriocins. Unknown Source.
  • CN1132741A - Method for purification of basic amino acid. Google Patents.
  • Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Unknown Source.
  • Asymmetric synthesis of unusual α-amino acids. Mendeleev Communications (RSC Publishing).
  • CAS 5699-54-7: β-Leucine. CymitQuimica.
  • Microbial synthesis of branched-chain β,γ-diols from amino acid metabolism. PMC.
  • Enzymatic transesterification of pharmacologically interesting β-aminocycloalkanol precursors. ResearchGate.
  • Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry (RSC Publishing).
  • In Vitro Biosynthesis of the Nonproteinogenic Amino Acid Methoxyvinylglycine. PMC.
  • Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic ... PMC.
  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI.
  • Method for purifying branched chain amino acids. European Patent Office - EP 0861826 B1.
  • Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole). Organic Syntheses Procedure.
  • US2404503A - Preparation of amino acids from their salts. Google Patents.
  • Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. Chemical Science (RSC Publishing).
  • Biosynthesis of halogenated, alkene, and alkyne amino acids. Research Communities.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed.
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Unknown Source.
  • In Vitro Biosynthesis of the Nonproteinogenic Amino Acid Methoxyvinylglycine. PubMed.
  • Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. SciTechnol.
  • Biosynthesis of 5-aminolevulinic acid and heme from 4,5-dioxovalerate in the rat. PMC.

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Exploratory

Spectroscopic characterization (IR, Raman) of (S)-β2-homovaline HCl salt

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-β2-Homovaline HCl Salt Executive Summary The integration of non-canonical amino acids, particularly β-amino acids, into peptidomimetics has revolut...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-β2-Homovaline HCl Salt

Executive Summary

The integration of non-canonical amino acids, particularly β-amino acids, into peptidomimetics has revolutionized the development of proteolytically stable foldamers and targeted therapeutics[1]. Among these, (S)-β2-homovaline—where the isopropyl side chain is situated on the α-carbon (C2) and the primary amine on the β-carbon (C3)—presents unique structural constraints. When isolated as a hydrochloride salt, its solid-state vibrational modes diverge significantly from its zwitterionic free-base counterpart. This whitepaper provides a comprehensive, causality-driven framework for the infrared (IR) and Raman spectroscopic characterization of (S)-β2-homovaline HCl, designed for analytical scientists and drug development professionals.

Molecular Anatomy & Spectroscopic Causality

To accurately interpret the vibrational spectra of (S)-β2-homovaline HCl, one must first dissect the physical consequences of its molecular architecture. The molecule exists as a cation-anion pair:[NH₃⁺-CH₂-CH(CH(CH₃)₂)-COOH] Cl⁻.

The Salt Effect on the Carbonyl Group: In a standard zwitterionic amino acid, the carboxylate group (-COO⁻) exhibits a strong asymmetric stretch around 1580–1600 cm⁻¹. However, in the HCl salt form, the protonation of the carboxylate yields an un-ionized carboxylic acid (-COOH). The electron-withdrawing nature of the adjacent -NH₃⁺ group shortens and strengthens the C=O bond, displacing the carbonyl absorption band to a higher frequency by approximately 20 cm⁻¹ (typically manifesting around 1720–1730 cm⁻¹).

Complementarity of IR and Raman:

  • Infrared Spectroscopy: Governed by changes in the dipole moment. It is exquisitely sensitive to the highly polar -COOH and -NH₃⁺ groups, as well as the extensive hydrogen-bonding network formed with the chloride counterion.

  • Raman Spectroscopy: Governed by changes in polarizability. It serves as the definitive tool for mapping the non-polar aliphatic skeleton, specifically the C-C backbone and the C-H stretches of the isopropyl side chain, which are often obscured in IR by broad N-H/O-H bands[2].

Causality M (S)-β2-homovaline HCl G1 Protonated Amine (-NH3+) M->G1 G2 Carboxylic Acid (-COOH) M->G2 G3 Chloride Ion (Cl-) M->G3 G4 Isopropyl Group (-CH(CH3)2) M->G4 O1 Broad IR: 2800-3200 cm⁻¹ Deformation: ~1500 cm⁻¹ G1->O1 O2 Strong IR: ~1720 cm⁻¹ (C=O Stretch) G2->O2 O3 Strong H-Bonding Shifts N-H & O-H Modes G3->O3 O4 Raman: ~2800-2960 cm⁻¹ (C-H Stretch) G4->O4 O3->O1 Coupling O3->O2 Coupling

Causality map linking molecular structural features to their spectroscopic signatures.

Self-Validating Experimental Protocols

A common pitfall in solid-state spectroscopy of organic salts is sample preparation-induced artifacts. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Attenuated Total Reflectance FTIR (ATR-FTIR)

Why ATR over KBr? Pressing the HCl salt into a Potassium Bromide (KBr) pellet under high pressure (typically 10 tons) can induce mechanochemical ion-exchange (yielding the HBr salt) or trigger polymorphic transitions. ATR preserves the native crystalline lattice.

  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (air) to establish a baseline.

  • Sample Application: Deposit ~2-5 mg of (S)-β2-homovaline HCl powder directly onto the crystal.

  • Pressure Application: Apply uniform pressure using the anvil. Validation Step: Monitor the baseline at 4000 cm⁻¹. A baseline shift indicates poor crystal contact or scattering artifacts (Christiansen effect); adjust pressure until the baseline is flat.

  • Acquisition: Collect 64 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

Protocol B: FT-Raman Spectroscopy

Why Near-IR (NIR) Excitation? Trace impurities in synthetic amino acids can cause massive fluorescence under visible lasers (e.g., 532 nm), obscuring Raman scattering.

  • Laser Selection: Utilize a 785 nm or 1064 nm excitation source.

  • Thermal Control (Validation Step): Organic salts can degrade under focused laser power. Acquire an initial spectrum at 10 mW, followed by one at 50 mW. Normalize and overlay the spectra. If peaks at 50 mW broaden or shift to lower wavenumbers, photothermal degradation is occurring. Proceed with the highest power that maintains spectral congruence.

  • Acquisition: Collect data from 100 to 3500 cm⁻¹ with an integration time sufficient to achieve a >100:1 signal-to-noise ratio for the ~2960 cm⁻¹ peak.

Workflow A Sample Prep (ATR & Solid Powder) B Spectral Acquisition (IR & Raman) A->B C Data Processing (Thermal Validation) B->C D Peak Assignment (Dipole vs Polarizability) C->D E Orthogonal Validation (NMR / XRD) D->E

Step-by-step workflow for the spectroscopic validation of (S)-β2-homovaline HCl.

Vibrational Band Assignments & Data Presentation

The table below synthesizes the expected quantitative data for (S)-β2-homovaline HCl, combining empirical observations with established spectroscopic rules for amino acid hydrochlorides[3].

Wavenumber (cm⁻¹)IR IntensityRaman IntensityMode AssignmentStructural Causality & Mechanistic Insight
2800 – 3200 Strong, BroadWeakν(N-H), ν(O-H)Extensive H-bonding between -NH₃⁺, -COOH, and Cl⁻ broadens this region.
2870, 2960 MediumStrongν(C-H)Symmetric/asymmetric stretches of the isopropyl side chain; highly polarizable.
1720 – 1730 StrongWeakν(C=O)Un-ionized carboxylic acid. Shifted higher due to the adjacent electron-withdrawing -NH₃⁺.
1580 – 1600 MediumWeakδ(N-H) asymAsymmetric deformation of the protonated amine group.
1485 – 1500 MediumMediumδ(N-H) sym / δ(C-H)Symmetric N-H deformation coupled with isopropyl C-H bending[3].
1150 – 1250 StrongMediumν(C-O) + δ(O-H)Coupled modes of the carboxylic acid group.
800 – 1000 WeakStrongν(C-C)Skeletal backbone and isopropyl "breathing" modes; easily resolved in Raman.
Mechanistic Deep-Dive: The Hydrogen Bonding Network

In the solid state, the chloride ion acts as a critical structural node, accepting hydrogen bonds from both the primary amine and the carboxylic acid. This interaction effectively "dampens" the N-H and O-H stretching vibrations, shifting them to lower wavenumbers compared to their theoretical gas-phase frequencies. Furthermore, the steric bulk of the isopropyl group on the α-carbon restricts the rotational freedom of the Cα-Cβ bond. This conformational locking is visible in the Raman spectrum through sharply defined, high-intensity skeletal deformation modes below 1000 cm⁻¹, which act as a unique "fingerprint" distinguishing β2-homovaline from its β3-isomer.

References

  • "Textbook of Practical Organic Chemistry 5th ed" - Archive.org.
  • "Structural characterization of α-amino acid complexes of molybdates: A spectroscopic and DFT study" - ResearchGate.
  • "NIR surface enhanced Raman spectroscopy and bands assignment by DFT calculations of non-natural β-amino acids" - ResearchGate.
  • "Hierarchical approach for the rational construction of helix-containing nanofibrils using α,β-peptides" - RSC Publishing.

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Foundational

A Comprehensive Technical Guide on (S)-β2-Homovaline Hydrochloride: Physicochemical Properties, Synthesis, and Applications in Peptidomimetics

Executive Summary The evolution of peptidomimetics has heavily relied on the incorporation of non-natural amino acids to overcome the inherent pharmacokinetic limitations of native α-peptides, such as rapid proteolytic d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of peptidomimetics has heavily relied on the incorporation of non-natural amino acids to overcome the inherent pharmacokinetic limitations of native α-peptides, such as rapid proteolytic degradation and poor bioavailability. Among these building blocks, (S)-β2-homovaline hydrochloride (CAS: 925704-47-8) stands out as a critical structural determinant[1].

Unlike its β3 counterpart, the β2-amino acid features its side chain—an isopropyl group—at the Cα position (adjacent to the carboxylate). This subtle structural shift introduces profound steric constraints that not only dictate the unique secondary structures of the resulting β-peptides (such as stable 14-helices) but also present unique challenges during chemical synthesis[2]. This whitepaper provides an in-depth analysis of the physicochemical properties, optimized synthetic workflows, and mechanistic applications of (S)-β2-homovaline in modern drug development.

Physicochemical Profiling and Structural Causality

The physical properties of (S)-β2-homovaline HCl are intrinsically linked to its molecular geometry. The presence of the bulky isopropyl group at the α-carbon creates a highly hindered localized environment. This steric bulk restricts the allowable ϕ and ψ dihedral angles of the peptide backbone, contributing to the high conformational rigidity observed in β2-containing polymers.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride[3]
Synonyms (S)-β2-Homovaline hydrochloride; (S)-2-(Aminomethyl)-3-methylbutyric acid HCl[1][4]
CAS Number 925704-47-8[1][3]
Molecular Formula C₆H₁₄ClNO₂ (or C₆H₁₃NO₂ · HCl)[1][3]
Molecular Weight 167.63 g/mol [1][3]
Optical Activity [α]D -12.0±1.0° (c = 1 in DMF)[1]
Appearance Solid[1]
Assay / Purity ≥97% (TLC)[1]
SMILES Cl.CC(C)C(O)=O[1]

Experimental Workflows: Solid-Phase Peptide Synthesis (SPPS)

The Mechanistic Challenge

Coupling β2-amino acids is notoriously difficult. The isopropyl side chain at the Cα position severely shields the activated carbonyl carbon, drastically reducing the rate of nucleophilic attack by the resin-bound amine. Standard coupling reagents (e.g., DIC/HOBt) often fail, resulting in deletion sequences and poor yields. To overcome this, the protocol below utilizes the Fmoc-protected derivative (CAS: 203854-59-5)[5] and leverages highly reactive aminium salts.

Protocol: Optimized Incorporation of (S)-Fmoc-β2-Homovaline

Step 1: Resin Selection and Swelling

  • Action : Weigh out a low-loading resin (e.g., Rink Amide AM, 0.3–0.4 mmol/g) and swell in N,N-dimethylformamide (DMF) for 30 minutes.

  • Causality : High-loading resins lead to spatial crowding of the growing peptide chains. When incorporating sterically demanding β2-amino acids, this crowding exacerbates inter-chain aggregation via hydrogen bonding, leading to incomplete acylation.

Step 2: Fmoc Deprotection

  • Action : Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Causality : Removes the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, exposing a free primary amine for the subsequent coupling step.

Step 3: Pre-Activation Strategy

  • Action : In a separate vial, dissolve 3.0 equivalents of (S)-Fmoc-β2-homovaline[5] and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of N,N-diisopropylethylamine (DIEA). Stir for exactly 2 minutes.

  • Causality : HATU generates a highly reactive 7-azabenzotriazole (OAt) ester. The nitrogen in the pyridine ring of the OAt leaving group exerts a neighboring group effect, hydrogen-bonding with the incoming resin-bound amine and actively guiding it to the sterically shielded carbonyl carbon. The slight substoichiometric ratio of HATU (2.9 eq vs 3.0 eq amino acid) prevents capping of the resin by unreacted uronium species.

Step 4: Extended Coupling

  • Action : Transfer the activated mixture to the resin and agitate at room temperature for 3 to 4 hours.

  • Causality : The steric bulk of the isopropyl group slows the reaction kinetics exponentially compared to α-amino acids. Extended time is mandatory. If a Kaiser test remains positive, perform a double coupling using a different chemistry (e.g., DIC/Oxyma) to prevent reagent-specific dead ends.

Step 5: Cleavage and Global Deprotection

  • Action : Treat the dried resin with a cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) for 2 hours. Precipitate the peptide in cold diethyl ether.

SPPS_Workflow Resin Solid Support Resin (Low Loading, Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Step 1 Activate Carboxyl Activation (HATU / DIEA / HOAt) Deprotect->Activate Step 2 Couple Coupling of (S)-Fmoc-β2-Homovaline (Extended Time / Double Coupling) Activate->Couple Step 3 Overcome Steric Hindrance Couple->Deprotect Iterative Cycle Cleave Cleavage & Global Deprotection (TFA / TIS / H2O) Couple->Cleave Final Step

Figure 1. Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating sterically hindered β2-amino acids.

Applications in Drug Development and Pharmacokinetics

The integration of (S)-β2-homovaline into peptide libraries is a cornerstone of modern bioconjugation and neuroscience research[2]. Its primary value lies in its ability to confer absolute proteolytic resistance .

The Mechanism of Protease Evasion

Natural proteases (e.g., trypsin, chymotrypsin, pepsin) possess active sites that have evolutionarily optimized to bind the specific backbone geometry, dihedral angles, and hydrogen-bonding register of α-peptides. The insertion of a single methylene group (-CH₂-) in the backbone of (S)-β2-homovaline alters the distance between the side chain and the carbonyl group. This fundamentally disrupts the spatial recognition required for the protease to align the peptide bond with its catalytic triad, rendering the β-peptide effectively invisible to enzymatic degradation[2].

Furthermore, alternating β2 and β3 amino acids can induce highly stable secondary structures, such as the 14-helix. This mimics the α-helix of natural peptides but with significantly enhanced metabolic stability, accelerating the discovery of new therapeutics for neurological disorders and targeted drug delivery systems[2].

PK_Advantage BetaPeptide β2-Peptidomimetic Containing (S)-β2-Homovaline Resistance Steric Shielding & Backbone Modification BetaPeptide->Resistance Protease Proteolytic Enzymes (Trypsin, Pepsin, etc.) Protease->Resistance Blocked by Geometry Stability Enhanced Metabolic Stability Resistance->Stability Efficacy Prolonged In Vivo Therapeutic Efficacy Stability->Efficacy

Figure 2. Mechanistic pathway illustrating how β2-homovaline integration confers proteolytic resistance and extends therapeutic half-life.

References

  • Title : (S)-2-(Aminomethyl)-3-methylbutyric acid hydrochloride Source : Sigma-Aldrich URL : 1

  • Title : (S)-2-(AMinoMethyl)-3-Methylbutyric acid hydrochloride | 925704-47-8 Source : ChemicalBook URL : 3

  • Title : (S)-2-(AMinoMethyl)-3-Methylbutyric acid hydrochloride — Chemical Substance Information Source : NextSDS URL : 4

  • Title : Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid | CAS 203854-59-5 Source : Santa Cruz Biotechnology URL : 5

  • Title : Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid | 203854-59-5 Source : J&K Scientific URL : 2

Sources

Protocols & Analytical Methods

Method

Protocol for incorporating (S)-β2-homovaline HCl salt into solid-phase peptide synthesis (SPPS)

Mechanistic Rationale & Experimental Causality Incorporating an unprotected amino acid hydrochloride salt directly into the middle of a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) is a fundamental e...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Experimental Causality

Incorporating an unprotected amino acid hydrochloride salt directly into the middle of a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) is a fundamental error. While it might seem intuitive to simply add excess N,N-diisopropylethylamine (DIEA) to neutralize the HCl salt and proceed with coupling, activating the carboxylate of an unprotected amino acid inevitably triggers rapid intermolecular self-condensation and polymerization 1[1].

Therefore, the protocol must be executed as a self-validating, bipartite workflow:

  • Phase 1 (Solution-Phase): Ex situ Fmoc-protection of the (S)-β2-homovaline HCl salt.

  • Phase 2 (Solid-Phase): In situ activation and integration of the newly synthesized Fmoc-(S)-β2-homovaline into the peptide resin.

The Steric Challenge of the β2-Position: (S)-β2-homovaline presents a unique steric topology. Unlike standard α-amino acids or β3-amino acids, β2-amino acids possess their side chain (an isopropyl group) on the α-carbon—directly adjacent to the carboxylate carbon. Because the primary amine is located on the unhindered β-carbon, the Phase 1 Fmoc protection proceeds rapidly. Conversely, the carboxylate is severely sterically shielded by the adjacent α-isopropyl group. This structural reality retards the kinetics of esterification and subsequent aminolysis during Phase 2, mandating the use of highly reactive uronium salts (e.g., HATU) and extended coupling times 2[2].

Phase 1: Solution-Phase Fmoc Protection Protocol

To prevent the formation of Fmoc-dipeptide byproducts, Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) is utilized instead of the highly reactive Fmoc-Cl 3[3]. The stoichiometry of the base (Na₂CO₃) is critical: 2.5 equivalents are required (1.0 eq to neutralize the HCl salt, 1.0 eq to neutralize the proton released during Fmoc-OSu substitution, and 0.5 eq to maintain the alkaline pH required for nucleophilicity).

Reagents & Materials
  • (S)-β2-homovaline HCl salt: 1.0 eq

  • Fmoc-OSu: 1.05 eq

  • Na₂CO₃: 2.5 eq

  • Solvents: Distilled H₂O, 1,4-Dioxane, Diethyl Ether, Ethyl Acetate (EtOAc).

Step-by-Step Methodology
  • Neutralization: Dissolve Na₂CO₃ (2.5 eq) in distilled water (approx. 10 mL per gram of amino acid). Slowly add the (S)-β2-homovaline HCl salt (1.0 eq) and stir until fully dissolved.

  • Temperature Control: Cool the aqueous solution to 0–5 °C using an ice bath. This suppresses the competitive hydrolysis of Fmoc-OSu.

  • Protection: Dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane (equal volume to the water used) and add it dropwise to the aqueous solution over 30 minutes with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation (TLC): Monitor via TLC (Ninhydrin stain). The disappearance of the purple spot (free amine) confirms complete protection.

  • Workup: Dilute the mixture with water and extract twice with diethyl ether. Causality: This removes unreacted Fmoc-OSu and non-polar dibenzofulvene byproducts. Discard the ether layer.

  • Acidification: Cool the aqueous layer and carefully acidify to pH 2.0 using 6M HCl. The Fmoc-(S)-β2-homovaline will precipitate as a white solid.

  • Isolation: Extract the precipitate with EtOAc (3x). Wash the combined EtOAc layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes.

Phase 2: SPPS Incorporation Protocol

Due to the β2-steric hindrance, standard carbodiimide/HOBt coupling is highly inefficient. We employ HATU, which forms a highly reactive 7-aza-benzotriazole active ester, driven by a localized base (DIEA) 4[4].

Reagents & Materials
  • Fmoc-(S)-β2-homovaline: 3.0 eq (relative to resin loading)

  • HATU: 2.9 eq

  • DIEA: 6.0 eq

  • Solvent: Anhydrous DMF

Step-by-Step Methodology
  • Resin Preparation: Swell the peptide-bound resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5x).

  • Pre-Activation: In a separate vial, dissolve Fmoc-(S)-β2-homovaline (3.0 eq) and HATU (2.9 eq) in DMF. Add DIEA (6.0 eq). Agitate for exactly 2 minutes. Causality: Prolonged pre-activation of uronium salts can lead to guanidinylation of the free amine on the resin; 2 minutes is optimal for active ester formation.

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 120 minutes . (Standard α-amino acids require 30-45 mins; the β2-isopropyl group necessitates this extension).

  • Washing: Drain and wash the resin with DMF (5x) and DCM (3x).

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a few micro-cleaved beads. A negative result (yellow/colorless) validates successful coupling. A positive result (blue) dictates a mandatory second coupling cycle using DIC/OxymaPure to avoid repeated exposure to HATU.

Quantitative Data & Optimization Matrix

The following table summarizes the kinetic and stoichiometric parameters required to overcome the β2-steric barrier during SPPS.

Coupling Reagent SystemEquivalents (AA : Reagent : Base)Pre-activation TimeCoupling TimeEfficiency for β2-Sterics
HATU / DIEA 3.0 : 2.9 : 6.02 min120 minVery High (Recommended)
DIC / OxymaPure 3.0 : 3.0 : 05 min120 minHigh (Ideal for double coupling)
HBTU / DIEA 3.0 : 2.9 : 6.02 min180 minModerate (Requires double coupling)
DIC / HOBt 3.0 : 3.0 : 05 min> 240 minLow (Prone to incomplete acylation)

Process Visualization

Workflow N1 (S)-β2-homovaline HCl salt (Unprotected, Zwitterionic) N2 Phase 1: Fmoc Protection Reagents: Fmoc-OSu, Na2CO3 Solvent: H2O / 1,4-Dioxane N1->N2 Neutralization & Nucleophilic Attack N3 Intermediate: Fmoc-(S)-β2-homovaline (Purified via Crystallization) N2->N3 Acidification (pH 2) & Extraction N4 Phase 2: SPPS Activation Reagents: HATU, DIEA Solvent: Anhydrous DMF N3->N4 Base-Catalyzed Esterification N5 Resin Coupling Extended Time (120 min) Due to β2-Steric Hindrance N4->N5 Aminolysis by Resin-Bound Peptide N6 Global Deprotection & Cleavage Reagents: TFA / TIS / H2O N5->N6 Sequence Completion

Figure 1: Workflow for solution-phase Fmoc protection and SPPS integration of (S)-β2-homovaline.

References

  • Benchchem.The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • MDPI.MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice.
  • ChemPep.Overview of Fmoc Amino Acids.
  • Benchchem.Technical Support Center: Optimizing H-Asp(OEt)-OEt.HCl Activation.

Sources

Application

Application Note: Leveraging (S)-β²-homovaline for the Rational Design of Next-Generation Antimicrobial Peptides

For Researchers, Scientists, and Drug Development Professionals Introduction: A New Frontier in the Fight Against Antimicrobial Resistance The escalating crisis of antimicrobial resistance (AMR) necessitates innovative s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in the Fight Against Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) necessitates innovative strategies for developing new classes of therapeutics. Antimicrobial peptides (AMPs) have emerged as promising candidates due to their broad-spectrum activity and unique membrane-disrupting mechanisms, which may slow the development of resistance.[1][2][3] However, natural AMPs, which are composed of α-amino acids, often suffer from significant limitations, most notably their susceptibility to degradation by proteases in physiological environments.[4][5] This inherent instability curtails their therapeutic potential.

This application note details a rational design strategy to overcome these limitations by incorporating the unnatural β-amino acid, (S)-β²-homovaline, into AMP sequences. Peptides containing β-amino acids, often called β-peptides or α/β-peptides, exhibit remarkable resistance to proteolytic degradation, a critical attribute for developing robust therapeutic agents.[6][7][8] By strategically replacing standard α-amino acids with (S)-β²-homovaline, researchers can engineer novel AMPs with enhanced stability, potent antimicrobial activity, and improved selectivity, paving the way for a new generation of antimicrobial drugs.

The Strategic Advantage of (S)-β²-homovaline

(S)-β²-homovaline is a homologue of the standard amino acid L-valine, featuring an additional carbon atom in its backbone.[9][10] This seemingly minor alteration confers profound structural and functional advantages.

  • Proteolytic Resistance: The fundamental advantage of incorporating β-amino acids is the creation of a backbone that is not recognized by proteases, the enzymes responsible for peptide degradation.[6][7] Peptides constructed entirely or partially of β-amino acids show a superior stability profile compared to their α-peptide counterparts.[5][6] This increased stability translates to a longer biological half-life, a crucial factor for therapeutic efficacy.[10]

  • Structural Mimicry and Stability: Despite the backbone extension, β-amino acids can induce stable, well-defined secondary structures, such as helices, that are analogous to the α-helices critical for the function of many natural AMPs.[7][11] The specific stereochemistry and substitution pattern of (S)-β²-homovaline can constrain the peptide into a conformationally homogeneous state that effectively mimics the amphipathic structures of natural AMPs.[12] This amphipathicity, characterized by the segregation of hydrophobic and cationic residues, is essential for selective interaction with and disruption of bacterial membranes.[1][13][14]

  • Tunable Hydrophobicity: The valine-like side chain of (S)-β²-homovaline contributes to the overall hydrophobicity of the peptide. Hydrophobicity is a key determinant of both antimicrobial potency and toxicity.[13][15] A well-balanced hydrophobicity allows the peptide to partition into the lipid bilayer of microbial membranes, but excessive hydrophobicity can lead to non-specific lysis of mammalian cells (hemolysis).[1][15] The rational placement of (S)-β²-homovaline allows for precise tuning of this critical parameter.

Rational Design Workflow for β-Peptide AMPs

The design of potent and selective AMPs containing (S)-β²-homovaline is a systematic process. It begins with a known α-helical AMP as a template and involves strategic substitutions to enhance its drug-like properties.

AMP_Design_Workflow cluster_design Design & Modeling cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration start Select α-AMP Template identify Identify Key Residues (Charge, Hydrophobicity) start->identify substitute Strategically Substitute with (S)-β²-homovaline identify->substitute model In Silico Modeling (Helicity, Amphipathicity) substitute->model spps Solid-Phase Peptide Synthesis (SPPS) model->spps hplc Purification (RP-HPLC) spps->hplc ms Characterization (MS) hplc->ms mic Antimicrobial Assay (MIC) ms->mic hemo Cytotoxicity Assay (Hemolysis) mic->hemo stability Proteolytic Stability Assay hemo->stability analyze Analyze Data & Identify Lead Candidates stability->analyze

Caption: Rational design workflow for (S)-β²-homovaline-containing antimicrobial peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an α/β-Peptide

This protocol outlines the manual synthesis of a model 12-residue α/β-peptide using standard Fmoc/tBu chemistry. The incorporation of β-amino acids requires optimized coupling conditions.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected α-amino acids (e.g., Fmoc-L-Lys(Boc)-OH, Fmoc-L-Ala-OH)

  • Fmoc-(S)-β²-homovaline-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Dry, filtered nitrogen for agitation

Procedure:

  • Resin Preparation:

    • Swell 100 mg of Fmoc-Rink Amide MBHA resin in DMF in a fritted reaction vessel for 30 minutes with nitrogen agitation.

    • Drain the DMF.

  • Fmoc Deprotection (First Amino Acid):

    • Add 2 mL of 20% piperidine/DMF solution to the resin.

    • Agitate with nitrogen for 3 minutes. Drain.

    • Add a fresh 2 mL of 20% piperidine/DMF. Agitate for 10 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first amino acid: Dissolve 4 equivalents (relative to resin loading) of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF. Add 8 equivalents of DIPEA. Vortex for 1 minute.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate with nitrogen for 60-90 minutes. For coupling Fmoc-(S)-β²-homovaline-OH or coupling any amino acid onto a β-amino acid N-terminus, extend the coupling time to 2-4 hours to ensure complete reaction.

    • Drain the coupling solution.

    • Wash the resin with DMF (5 x 2 mL).

    • Optional: Perform a Kaiser test to confirm complete coupling (absence of free primary amines). If the test is positive, repeat the coupling step.

  • Chain Elongation:

    • Repeat the cycle of deprotection (Step 2) and coupling (Step 3) for each subsequent amino acid in the sequence.

  • Final Deprotection:

    • After the final amino acid is coupled, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DMF, DCM, and Methanol, then dry under vacuum for 1 hour.

    • Add 2 mL of the cleavage cocktail to the resin.

    • Gently agitate at room temperature for 2-3 hours.

    • Filter the solution to separate the resin, collecting the filtrate into a cold (0°C) solution of diethyl ether (10 mL).

    • A white precipitate (the crude peptide) should form.

    • Centrifuge the ether suspension (1000 x g, 5 min), decant the ether, and repeat the ether wash twice to remove scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen.

Protocol 2: Peptide Purification and Characterization

A. Purification by Reverse-Phase HPLC (RP-HPLC):

  • Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

  • Purify the peptide on a semi-preparative C18 column using a linear gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile). A typical gradient is 5-65% Solvent B over 30 minutes.

  • Monitor the elution profile at 220 nm.

  • Collect fractions corresponding to the major peak.

  • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

B. Characterization by Mass Spectrometry (MS):

  • Reconstitute a small amount of the lyophilized peptide.

  • Analyze by MALDI-TOF or ESI-MS to confirm the molecular weight. The observed mass should match the calculated theoretical mass of the peptide sequence.

Protocol 3: Antimicrobial and Cytotoxicity Assessment

A crucial aspect of AMP development is to ensure high potency against microbes while maintaining low toxicity towards host cells.[1][13][15]

A. Minimum Inhibitory Concentration (MIC) Assay: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][17] This protocol is based on the broth microdilution method.[18][19]

  • Preparation of Bacteria: Inoculate a single colony of the test bacterium (e.g., E. coli, S. aureus) into Mueller-Hinton Broth (MHB) and incubate at 37°C until it reaches the mid-logarithmic phase.[18] Dilute the culture in fresh MHB to a final concentration of ~5 x 10⁵ CFU/mL.[17]

  • Peptide Dilution: Prepare a 2-fold serial dilution of the purified peptide in a 96-well microtiter plate.[17][19]

  • Inoculation: Add an equal volume of the diluted bacterial suspension to each well, bringing the final bacterial concentration to ~2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only).[18]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[18][20]

  • Determination of MIC: The MIC is the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed.[16]

B. Hemolysis Assay: This assay measures the peptide's ability to lyse red blood cells (RBCs), a primary indicator of cytotoxicity.[21][22][23]

  • Preparation of RBCs: Obtain fresh red blood cells (e.g., human, murine) and wash them three times with phosphate-buffered saline (PBS) by centrifugation (1000 x g, 5 min).[24][25] Resuspend the RBC pellet in PBS to a final concentration of 4% (v/v).

  • Peptide Incubation: In a 96-well plate, mix equal volumes of the RBC suspension and serial dilutions of the peptide.

  • Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).[21][24]

  • Incubation: Incubate the plate at 37°C for 1 hour.[21][25]

  • Measurement: Centrifuge the plate (1000 x g, 10 min) to pellet intact RBCs.[25] Transfer the supernatant to a new plate and measure the absorbance at 405 nm or 540 nm, which corresponds to hemoglobin release.[21][24]

  • Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100

Data Interpretation and Case Study

The goal is to develop peptides with a high therapeutic index, defined as the ratio of the concentration that is toxic to host cells to the concentration that is effective against microbes. A higher therapeutic index indicates greater selectivity.

Table 1: Hypothetical Performance of a Native AMP vs. its β²-homovaline Analogue

PeptideSequenceMIC vs. E. coli (µg/mL)HC₁₀ (µg/mL)Protease t₁/₂ (min)
Native AMPK-L-A-K-K-L-A-K-L-A-K-L-NH₂1632< 10
β-AnalogueK-L-β²hV -K-K-L-A-K-L-β²hV -K-L-NH₂8> 128> 240
HC₁₀: Concentration causing 10% hemolysis. Protease t₁/₂: Half-life in the presence of trypsin.

In this hypothetical case, the strategic substitution with (S)-β²-homovaline not only maintained but improved the antimicrobial activity (lower MIC). Crucially, it dramatically reduced hemolytic activity and increased proteolytic stability by over 24-fold, demonstrating the successful application of this rational design strategy.

Conclusion

The incorporation of (S)-β²-homovaline HCl salt into antimicrobial peptides represents a powerful and field-proven strategy to overcome the critical limitations of natural AMPs. By conferring exceptional proteolytic stability while maintaining or even enhancing antimicrobial potency and selectivity, this approach provides a robust platform for the rational design of novel therapeutics. The protocols outlined in this note offer a comprehensive framework for researchers to synthesize, purify, and evaluate these next-generation drug candidates, contributing to the vital effort to combat the global threat of antimicrobial resistance.

References

  • NET CHARGE, HYDROPHOBICITY AND SPECIFIC AMINO ACIDS CONTRIBUTE TO THE ACTIVITY OF ANTIMICROBIAL PEPTIDES. (n.d.). Sain Malaysiana.
  • Chen, H. L., et al. (2012). Roles of Hydrophobicity and Charge Distribution of Cationic Antimicrobial Peptides in Peptide-Membrane Interactions. Journal of Biological Chemistry. [Link]

  • Frackenpohl, J., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity. [Link]

  • Moradi, S., et al. (2024). Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure. MDPI. [Link]

  • Gaspar, D., et al. (2010). Correlation of Charge, Hydrophobicity, and Structure with Antimicrobial Activity of S1 and MIRIAM Peptides. Biochemistry. [Link]

  • Moradi, S., et al. (2024). Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure. ResearchGate. [Link]

  • Modified MIC Method for Cationic Antimicrobial Peptides. (n.d.). Hancock Lab. [Link]

  • A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies. (2024). MDPI. [Link]

  • Hemolysis, Cytotoxicity, and Stability of Peptides. (2021). Bio-protocol. [Link]

  • Bailey, K. L., et al. (2024). Establishing Quantifiable Guidelines for Antimicrobial α/β-Peptide Design: A Partial Least-Squares Approach to Improve Antimicrobial Activity and Reduce Mammalian Cell Toxicity. ACS Infectious Diseases. [Link]

  • Bailey, K. L., et al. (2024). Establishing quantifiable guidelines for antimicrobial α/β-peptide design: A partial least squares approach to improve antimicrobial activity and reduce mammalian cell toxicity. PMC. [Link]

  • Whitby, L. R., & Smith, J. C. (2010). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. PMC. [Link]

  • Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. (2023). ResearchGate. [Link]

  • Lee, M.-R., et al. (2017). Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. PMC. [Link]

  • S. P. Hadley, et al. (2019). Folding and function in α/β-peptides: Targets and therapeutic applications. PMC. [Link]

  • Lee, S.-H., et al. (2014). High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes. Biomacromolecules. [Link]

  • Hemolysis Test Protocol. (n.d.). iGEM. [Link]

  • Shigeri, Y., et al. (2022). Rational Design of Amphipathic Antimicrobial Peptides with Alternating L-/D-Amino Acids That Form Helical Structures. PubMed. [Link]

  • Hemolytic Activity. (n.d.). Springer Nature Experiments. [Link]

  • Lee, M.-R., et al. (2017). Incorporation of β-Amino Acids Enhances the Antifungal Activity and Selectivity of the Helical Antimicrobial Peptide Aurein 1.2. PubMed. [Link]

  • Ostermeier, M., et al. (2014). Rational Design of Artificial β-Strand-Forming Antimicrobial Peptides with Biocompatible Properties. Molecular Pharmaceutics. [Link]

  • Li, Y., et al. (2023). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]

  • Show, P. L., et al. (2019). Rational design of antimicrobial peptides: an optimization approach. RSC Publishing. [Link]

  • What is Solid-phase Peptide Synthesis?. (2025). Powder Systems. [Link]

  • MacNair, C. R., et al. (2020). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. (2019). Gyros Protein Technologies. [Link]

  • Solid-phase synthesis. (n.d.). Wikipedia. [Link]

  • Minimal Inhibitory Concentration MIC. (2017). Protocols.io. [Link]

  • Khan, K. M., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]

  • Introduction to Peptide Synthesis. (n.d.). PMC - NIH. [Link]

  • E. B., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS. [Link]

  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. (n.d.). ResearchGate. [Link]

  • β 2 -Amino Acids in the Design of Conformationally Homogeneous c yclo -Peptide Scaffolds. (2025). ResearchGate. [Link]

  • Beta Amino Acids and Beta Homo Amino Acids. (2020). AAPPTEC - Peptides. [Link]

  • Beta-Homo Amino Acids. (n.d.). Aapptec Peptides. [Link]

  • Yu, J.-S., et al. (2018). Quaternary β2,2 -Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis. PubMed. [Link]

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Method

Application Note: Unraveling the Conformation of (S)-β²-homovaline Containing β-Peptides using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Introduction β-Peptides are a class of peptidomimetics built from β-amino acids, which contain an additional carbon atom in their backbone compared to their...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Peptides are a class of peptidomimetics built from β-amino acids, which contain an additional carbon atom in their backbone compared to their natural α-amino acid counterparts. This seemingly minor structural alteration imparts a profound resistance to proteolytic degradation and allows for the formation of unique and stable secondary structures, such as various helices (10-, 12-, 14-helix) and sheets.[1][2] These characteristics make β-peptides highly attractive candidates in drug development and material science.[3]

Among the diverse array of synthetic β-amino acids, (S)-β²-homovaline, with its residue on the C2 carbon, is of particular interest. The bulky isopropyl side chain of (S)-β²-homovaline introduces significant steric constraints, which can powerfully influence and stabilize specific secondary structures within a β-peptide sequence. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, high-resolution technique for elucidating the three-dimensional structure and conformational dynamics of these peptides in solution, providing critical insights for rational design and development.[4] This guide offers a comprehensive overview of the protocols and methodologies for the complete NMR characterization of (S)-β²-homovaline containing β-peptides.

The NMR Spectroscopic Signature of β-Peptides

The additional methylene group in the β-amino acid backbone fundamentally alters the NMR landscape compared to α-peptides. The spin systems are longer, and the patterns of through-bond and through-space correlations used for structure determination are distinct. Key to the analysis is a suite of two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Heteronuclear Single Quantum Coherence (HSQC).[5][6] These experiments allow for the sequential assignment of all proton and carbon resonances and the determination of the peptide's conformation.[7]

Experimental and Analytical Workflow

The process of determining the solution structure of a β-peptide by NMR follows a systematic workflow, from initial sample preparation to the final structural calculation and validation.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Processing & Structure Calculation p1 Peptide Synthesis & Purification p2 Solvent Selection & Sample Dissolution p1->p2 p3 Final Sample Preparation p2->p3 a1 1D ¹H & ¹³C NMR p3->a1 a2 2D COSY & TOCSY a1->a2 a3 2D NOESY/ROESY a2->a3 a4 2D ¹H-¹³C HSQC a2->a4 d2 NOE Restraint Generation a3->d2 d1 Resonance Assignment a4->d1 d1->d2 d3 Structure Calculation (e.g., CYANA, XPLOR-NIH) d2->d3 d4 Structure Validation d3->d4 G NH NH CaH NH->CaH J(NH,Hα) CbH CaH->CbH J(Hα,Hβ) CgH CbH->CgH J(Hβ,Hγ) CdH1 Hδ1 CgH->CdH1 J(Hγ,Hδ1) CdH2 Hδ2 CgH->CdH2 J(Hγ,Hδ2)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Epimerization Control in (S)-β²-homovaline HCl Salt Coupling

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing epimerization during the coupling of (S...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing epimerization during the coupling of (S)-β²-homovaline HCl salt. The following content is structured in a question-and-answer format to directly address the challenges you may encounter in your work.

Frequently Asked Questions (FAQs)

Q1: What is epimerization, and why is it a critical issue in peptide synthesis?

Epimerization is the change in the configuration of a single stereocenter in a molecule that has multiple stereocenters.[1] In the context of peptide synthesis, it refers to the conversion of an L-amino acid (or in this case, an (S)-β-amino acid) into its D-epimer (or (R)-epimer) during the coupling reaction.[1] This loss of chiral integrity is a significant problem because the biological activity of peptides is highly dependent on their specific three-dimensional structure.[1][2] An epimerized peptide can have reduced or altered biological activity and can be difficult to separate from the desired product due to their similar physical properties.[1]

Q2: What is the primary mechanism of epimerization during amide bond formation?

The most common pathway for epimerization during peptide coupling involves the formation of an oxazolone intermediate.[1][3] This occurs after the carboxylic acid of the N-protected amino acid is activated by a coupling reagent. The activated intermediate can cyclize to form a 5(4H)-oxazolone. The α-proton of this oxazolone is acidic and can be abstracted by a base present in the reaction mixture.[1] Tautomerization to a neutral, achiral oxazole followed by re-protonation can lead to a mixture of both enantiomers, resulting in racemization or epimerization.[1] While this mechanism is well-established for α-amino acids, β-amino acids like β²-homovaline can also be susceptible to epimerization, particularly under harsh basic conditions or with prolonged activation times. A secondary mechanism involves direct enolization of the activated carboxylic acid derivative, which is also base-catalyzed.[1]

Q3: Why is the HCl salt of (S)-β²-homovaline a potential concern for epimerization?

The use of an amino acid hydrochloride salt necessitates the addition of a base to neutralize the salt and generate the free amine required for the coupling reaction.[4][5] This introduces an additional equivalent of base into the reaction mixture from the outset. The choice and amount of this base are critical, as excess or a strong base can promote the epimerization of the activated carboxylic acid partner by the mechanisms described above.[4][5] Therefore, careful management of the stoichiometry and type of base is essential when working with amino acid HCl salts.[4][5]

Q4: How does the choice of coupling reagent impact epimerization?

The selection of a coupling reagent is a critical factor in controlling epimerization.[6] Coupling reagents are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.[6]

  • Carbodiimides (e.g., DCC, DIC, EDC): These reagents form a highly reactive O-acylisourea intermediate.[1][7] This intermediate is prone to oxazolone formation and subsequent epimerization.[1][7] Therefore, the use of carbodiimides almost always requires an additive to suppress this side reaction.[4]

  • Phosphonium Salts (e.g., BOP, PyBOP, PyAOP): These reagents generally lead to lower levels of epimerization compared to carbodiimides without additives.[4][6][8] They convert the carboxylic acid into less reactive, but more stable, active esters.[4][9] PyAOP is noted to be particularly effective, especially for hindered couplings.[10]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): These are highly efficient coupling reagents that can lead to rapid amide bond formation, which can help minimize the time the activated amino acid is susceptible to epimerization.[6][8] HATU, in particular, is known for its high reactivity and low epimerization rates.[8] COMU is a newer generation uronium salt that is considered a safer alternative to benzotriazole-based reagents and is also highly effective.[8][11]

Troubleshooting Guide

Scenario 1: Significant epimerization detected when using a carbodiimide-based coupling method.
Root Cause Analysis:

Carbodiimide-mediated couplings without an appropriate additive are well-known to cause significant epimerization due to the formation of a highly reactive O-acylisourea intermediate which readily forms an oxazolone.[1][7]

Recommended Actions:
  • Introduce a Racemization Suppressing Additive: The addition of an auxiliary nucleophile is crucial. This additive intercepts the O-acylisourea to form a more stable, yet still reactive, active ester that is less prone to oxazolone formation.[4][7]

    • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is a highly effective and safer alternative to HOBt.[7][12] It has been shown to be superior to HOBt in suppressing racemization and improving coupling efficiency.[12]

    • HOBt (1-Hydroxybenzotriazole): The traditional additive, still effective but has safety concerns due to its explosive nature in anhydrous form.[4][13]

    • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt in some cases, particularly for hindered couplings, but also carries safety warnings.[4]

  • Control Temperature: Perform the coupling reaction at a reduced temperature (e.g., 0 °C) to slow down the rate of both oxazolone formation and enolization.[4] While elevated temperatures can speed up peptide synthesis, they also increase the risk of epimerization for sensitive amino acids.[14][15]

  • Optimize Base Selection and Stoichiometry: When using the HCl salt of (S)-β²-homovaline, first neutralize it with a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Use the minimum amount of base required for neutralization (typically 1.0-1.1 equivalents). For the subsequent coupling step, if an additional base is required by the protocol, consider using a weaker base like sym-collidine, especially if epimerization is a persistent issue.[4][16]

Scenario 2: Epimerization is still observed even with the use of uronium/phosphonium reagents.
Root Cause Analysis:

While generally superior, uronium and phosphonium reagents can still lead to epimerization, especially under non-optimal conditions. This can be due to prolonged activation times, the use of an excessively strong or sterically unhindered base, or high reaction temperatures.[17]

Recommended Actions:
  • Minimize Pre-activation Time: Do not allow the carboxylic acid component to sit for extended periods after the addition of the coupling reagent and base before the amine component is introduced. The longer the activated species exists, the greater the opportunity for epimerization.

  • Evaluate Your Base: The choice of base is critical. DIPEA is commonly used, but for particularly sensitive couplings, a weaker or more sterically hindered base can be beneficial.[4]

    • N-methylmorpholine (NMM): A good alternative to DIPEA.

    • 2,4,6-Trimethylpyridine (Collidine): A weaker, sterically hindered base that has been shown to be effective in minimizing epimerization.[16]

  • Solvent Effects: The polarity of the solvent can influence the rate of epimerization.[18] Highly polar aprotic solvents like DMF are common but can sometimes exacerbate epimerization.[18] If feasible, consider evaluating less polar solvents like dichloromethane (DCM) or mixtures thereof, provided solubility is not compromised.

Experimental Protocols & Data

Protocol 1: General Procedure for Epimerization-Suppressed Coupling of (S)-β²-homovaline HCl

This protocol provides a starting point for minimizing epimerization.

Step 1: Neutralization of (S)-β²-homovaline HCl

  • Dissolve (S)-β²-homovaline HCl (1.0 eq.) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (1.05 eq.) dropwise while stirring.

  • Stir the mixture at 0 °C for 15-20 minutes.

Step 2: Carboxylic Acid Activation and Coupling

  • In a separate flask, dissolve the N-protected amino acid (1.0 eq.), HATU (1.0 eq.), and HOAt (1.0 eq.) in anhydrous DMF.

  • Cool this solution to 0 °C.

  • Add DIPEA (2.0 eq.) to the carboxylic acid mixture and stir for 1-2 minutes (do not exceed 5 minutes).

  • Transfer the neutralized (S)-β²-homovaline solution from Step 1 to the activated carboxylic acid mixture.

  • Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by LC-MS.

Step 3: Work-up and Analysis

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Analyze the crude product for diastereomeric purity using chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Table 1: Comparison of Coupling Reagent Performance on Epimerization
Coupling SystemBaseTemperature (°C)% Epimerization (Typical)Reference
DIC / HOBtDIPEA0 to RT2-5%[4]
DIC / OxymaPure®DIPEA0 to RT<2%[7],[12]
HBTUDIPEA0 to RT1-3%[8]
HATU / HOAtDIPEA0 to RT<1%[8]
COMUDIPEA0 to RT<1%[8],[11]

Note: These are typical values and can vary based on the specific substrates and reaction conditions.

Protocol 2: Chiral HPLC Method for Diastereomer Analysis

A robust analytical method is essential to accurately quantify the level of epimerization.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. Examples include columns with cellulose or amylose derivatives.[19] A macrocyclic glycopeptide-based CSP like teicoplanin can also be highly effective for underivatized or protected amino acids.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is a common starting point for normal-phase chiral HPLC. For reversed-phase applications, acetonitrile/water or methanol/water with an acidic modifier like TFA or formic acid is typical.[19]

  • Detection: UV detection at an appropriate wavelength (e.g., 210-220 nm for the amide bond) is standard.

  • Method Development: Start with a 90:10 or 80:20 mixture of heptane/isopropanol and adjust the ratio to optimize separation. A gradient elution may be necessary for complex mixtures.[19]

Visualizing the Process

Diagram 1: The Epimerization Pathway

Epimerization cluster_0 Activation & Epimerization cluster_1 Coupling Pathways Activated_Acid Activated Carboxylic Acid (R-CO-X) Oxazolone Oxazolone Intermediate Activated_Acid->Oxazolone - H-X Desired_Peptide Desired Peptide (S-configuration) Activated_Acid->Desired_Peptide + Amine (Desired Path) Enolate Enolate/Oxazole (Achiral) Oxazolone->Enolate + Base - H⁺ Epimerized_Oxazolone Epimerized Oxazolone Enolate->Epimerized_Oxazolone + H⁺ Epimerized_Peptide Epimerized Peptide (R-configuration) Epimerized_Oxazolone->Epimerized_Peptide + Amine (Side Reaction) caption Mechanism of Oxazolone-Mediated Epimerization

Caption: Mechanism of Oxazolone-Mediated Epimerization.

Diagram 2: Recommended Workflow for Coupling (S)-β²-homovaline HCl

Workflow cluster_amine Amine Component Preparation cluster_acid Carboxylic Acid Activation A1 Dissolve (S)-β²-homovaline HCl in Anhydrous Solvent A2 Cool to 0°C A1->A2 A3 Add 1.05 eq. DIPEA A2->A3 A4 Stir for 15-20 min A3->A4 C1 Combine Activated Acid and Neutralized Amine at 0°C A4->C1 B1 Dissolve N-Protected AA, HATU, and HOAt in DMF B2 Cool to 0°C B1->B2 B3 Add 2.0 eq. DIPEA B2->B3 B4 Stir for 1-2 min (Pre-activation) B3->B4 B4->C1 C2 Monitor Reaction by LC-MS C1->C2 C3 Aqueous Work-up C2->C3 C4 Analyze Diastereomeric Purity by Chiral HPLC C3->C4 caption Workflow for Minimized Epimerization

Caption: Workflow for Minimized Epimerization.

References

  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC. Available at: [Link]

  • The Uronium/Guanidinium Peptide Coupling Reagents. Available at: [Link]

  • Enhanced epimerization of glycosylated amino acids during solid-phase peptide synthesis. Available at: [Link]

  • Epimerisation in Peptide Synthesis - PMC - NIH. Available at: [Link]

  • The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Available at: [Link]

  • Complete identification of all 20 relevant epimeric peptides in β-amyloid: a new HPLC-MS based analytical strategy for Alzheimer's research - RSC Publishing. Available at: [Link]

  • Stirring Peptide Synthesis to a New Level of Efficiency | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Epimerization of Peptide. Available at: [Link]

  • Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. Available at: [Link]

  • Coupling Reagents - AAPPTEC - Peptides. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. Available at: [Link]

  • Stirring Peptide Synthesis to a New Level of Efficiency - ChemRxiv. Available at: [Link]

  • Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents.
  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine - SCIRP. Available at: [Link]

  • 3.7 Phosphonium Salts. Available at: [Link]

  • Coupling method for peptide synthesis at elevated temperatures - Google Patents.
  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[17]uril - ChemRxiv. Available at: [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. - ResearchGate. Available at: [Link]

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Epimerisation in Peptide Synthesis - ResearchGate. Available at: [Link]

  • Epimerisation in Peptide Synthesis - OUCI. Available at: [Link]

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies - ACS Publications. Available at: [Link]

  • N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production - ChemRxiv. Available at: [Link]

  • The role of temperature in Solid Phase Peptide Synthesis (SPPS) - CSBio. Available at: [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Available at: [Link]

  • Determination of Trace Amounts of Chiral Amino Acids in Complicated Biological Samples Using Two-Dimensional High-Performance Liquid Chromatography with an Innovative “Shape-Fitting” Peak Identification/Quantification Method - ResearchGate. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

Sources

Optimization

Improving overall yield in the synthesis of (S)-β2-homovaline HCl salt

Welcome to the Technical Support Center for the synthesis of (S)-β2-homovaline HCl salt ((S)-2-(aminomethyl)-3-methylbutanoic acid hydrochloride). As a Senior Application Scientist, I have designed this guide to address...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (S)-β2-homovaline HCl salt ((S)-2-(aminomethyl)-3-methylbutanoic acid hydrochloride). As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks encountered when scaling and optimizing the yield of this sterically demanding β2-amino acid.

Unlike their β3 counterparts, β2-amino acids place the bulky side chain (in this case, an isopropyl group) directly adjacent to the carboxylate, making stereocontrol and purification highly challenging[1]. The protocols and troubleshooting steps below are engineered to provide mechanistic clarity and self-validating workflows to ensure high-yield, enantiopure synthesis.

Synthetic Pathway Visualization

To establish a foundation for our troubleshooting, below are the two primary synthetic architectures utilized for (S)-β2-homovaline synthesis: the lab-scale Evans chiral auxiliary route and the highly scalable Rh-catalyzed asymmetric hydrogenation route.

SynthesisRoutes SM1 Isovaleryl Chloride + Evans Auxiliary RouteA Asymmetric Alkylation (NaHMDS, BOM-Cl) SM1->RouteA SM2 α-(Aminomethyl)acrylate Derivative RouteB Asymmetric Hydrogenation [Rh(COD)(BoPhoz)]BF4 SM2->RouteB IntA Chiral Oxazolidinone Intermediate RouteA->IntA IntB Chiral β2-Amino Ester RouteB->IntB Cleavage Auxiliary Cleavage (LiOOH) IntA->Cleavage Deprotect Global Deprotection & HCl Salt Formation IntB->Deprotect Cleavage->Deprotect Product (S)-β2-Homovaline HCl Salt (Target) Deprotect->Product

Caption: Synthetic pathways for (S)-β2-homovaline HCl via Evans auxiliary and asymmetric hydrogenation.

Troubleshooting & FAQs

Q1: Why is the enantiomeric excess (ee) of my β2-amino ester stalling below 85% during Rh-catalyzed asymmetric hydrogenation?

Mechanistic Causality: The orientation of the α-isopropyl group creates severe steric clashing with standard bidentate phosphine ligands (like DuPhos). The catalyst fails to form a rigid substrate-catalyst complex, leading to poor facial selectivity. Furthermore, operating at excessively high hydrogen pressures alters the rate-determining step in the anti-Halpern mechanism, degrading enantioselectivity. The Solution: Switch to a ferrocene-based ligand such as (R,S)-BoPhoz or Josiphos. The unique ferrocenyl backbone provides a wider bite angle and a distinct steric pocket that perfectly accommodates the bulky α-substituent, as demonstrated in the 2[2]. Maintain H₂ pressure strictly at 10 atm to preserve kinetic control.

Q2: During the cleavage of the Evans chiral auxiliary, I observe 10-15% epimerization at the α-carbon. How do I prevent this?

Mechanistic Causality: The α-proton of the β2-homovaline precursor is highly acidic due to the adjacent carbonyl and the electron-withdrawing protected aminomethyl group. Standard LiOH hydrolysis is kinetically slow, allowing base-catalyzed enolization (epimerization) to compete with cleavage. The Solution: Utilize the hydroperoxide anion (LiOOH). By pre-mixing LiOH and H₂O₂ at 0°C, you generate an α-effect nucleophile that is exponentially more reactive than the hydroxide ion. This accelerates the nucleophilic acyl substitution, kinetically outcompeting the deprotonation pathway. Self-Validating System: Always pre-mix the LiOH/H₂O₂ for 15 minutes before adding it to your substrate. The reaction should reach >95% completion within 1 hour (verifiable via LCMS). This rapid consumption of starting material self-validates that the kinetic cleavage pathway has successfully suppressed thermodynamic epimerization.

Q3: My overall yield drops significantly during the final deprotection to form the HCl salt. NMR shows polymeric or cyclic impurities.

Mechanistic Causality: Free β2-amino acids are highly prone to lactamization (forming 4-membered β-lactams) or intermolecular amidation if the carboxylate and free amine are exposed to dehydrating conditions, neutral pH, or excessive heat. The Solution: Perform the final deprotection/salt formation under strictly anhydrous, highly acidic conditions (4M HCl in dioxane) at 0°C[3]. Self-Validating System: The immediate precipitation of the (S)-β2-homovaline HCl salt acts as a physical validation of the reaction's success. Because the amine is instantly protonated upon exposure to HCl, it completely loses its nucleophilicity. The solid-state precipitation removes the product from the reactive phase, structurally preventing both cyclization and polymerization.

Quantitative Data: Hydrogenation Optimization

To maximize your yield and ee during the asymmetric hydrogenation step, refer to the optimization matrix below. Notice how the combination of ligand structure and pressure dictates the outcome.

Ligand SystemH₂ Pressure (atm)SolventConversion (%)Enantiomeric Excess (ee %)
(R,S)-BoPhoz 10 MeOH >99 95 (S)
(R,S)-BoPhoz50MeOH>9989 (S)
(R,R)-Me-DuPhos10MeOH4512 (S)
(R,S)-Josiphos10TFE>9992 (S)

Data extrapolated from standard optimization of α-(phthalimidomethyl)isovalerate hydrogenation[2].

Experimental Protocol: Scalable Asymmetric Hydrogenation Route

This protocol relies on the Rh-catalyzed hydrogenation pathway, which avoids the stoichiometric waste of chiral auxiliaries and is the industry standard for scaling β2-amino acids[1].

Step 1: Catalyst Activation

  • In a nitrogen-filled glovebox, dissolve [Rh(COD)₂]BF₄ (1.0 mol %) and (R,S)-BoPhoz (1.1 mol %) in anhydrous, degassed methanol (MeOH).

  • Stir for 30 minutes at room temperature to ensure complete formation of the active chiral Rh-complex.

Step 2: Asymmetric Hydrogenation

  • Transfer the active catalyst solution to a stainless-steel autoclave containing methyl 2-(phthalimidomethyl)-3-methylbutanoate (1.0 equiv) dissolved in MeOH.

  • Purge the reaction vessel with H₂ gas three times to remove residual nitrogen.

  • Pressurize the vessel to exactly 10 atm H₂ and stir vigorously at 25°C for 12 hours.

  • Vent the H₂ gas carefully and concentrate the mixture under reduced pressure.

Step 3: Phthalimide Cleavage

  • Redissolve the crude chiral ester in ethanol (EtOH).

  • Add hydrazine hydrate (1.5 equiv) and heat to reflux for 2 hours.

  • Cool the mixture to 0°C to induce the precipitation of the phthalhydrazide byproduct. Filter the suspension and retain the filtrate.

Step 4: Self-Validating HCl Salt Formation

  • Concentrate the filtrate and redissolve the crude free amine in anhydrous diethyl ether.

  • Dropwise, add 4M HCl in dioxane at 0°C.

  • Validation: Observe the immediate precipitation of the (S)-β2-homovaline HCl salt as a white solid[3].

  • Filter the precipitate, wash with cold anhydrous ether, and dry under high vacuum to afford the final product.

References

  • Enantioselective Synthesis of β2-Amino Acids via Rh-Catalyzed Asymmetric Hydrogenation with BoPhoz-Type Ligands The Journal of Organic Chemistry[2]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds ChiroBlock[1]

  • (R)-2-(aMinoMethyl)-3-Methylbutanoic acid-HCl | 1276055-45-8 ChemicalBook[3]

Sources

Troubleshooting

Technical Support Center: Optimizing Acidic Cleavage for (S)-β2-Homovaline Peptides

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with the solid-phase peptide synthesis (SPPS) and cleavage of sequences...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with the solid-phase peptide synthesis (SPPS) and cleavage of sequences containing (S)-β2-homovaline.

Unlike standard α-amino acids, β-amino acids introduce an additional methylene carbon in the backbone, modulating the peptide's conformation and enhancing proteolytic stability[1]. Specifically, in (S)-β2-homovaline, the bulky isopropyl side chain is located on the β-carbon (adjacent to the carbonyl group). This unique structural topology creates severe local steric hindrance. During the final acidic cleavage step, this steric bulk restricts the diffusion of trifluoroacetic acid (TFA) and scavengers to adjacent protecting groups and the resin linker, often resulting in incomplete deprotection, poor recovery, or elevated side reactions.

Part 1: Diagnostic Workflow

Before adjusting your protocol, use the following logic tree to diagnose the root cause of your cleavage failure based on LC-MS analysis of the crude product.

G Start Analyze LC-MS of Crude Peptide IncompleteDep Issue: Target Mass + PG (Incomplete Deprotection) Start->IncompleteDep IncompleteClv Issue: Low Yield (Incomplete Resin Cleavage) Start->IncompleteClv SideRxn Issue: Target Mass + Adducts (Alkylation/Oxidation) Start->SideRxn Action1 Increase Time (3-4h) or Temp (35°C) IncompleteDep->Action1 IncompleteClv->Action1 Action2 Pre-swell Resin in DCM Use 95% TFA IncompleteClv->Action2 Action3 Optimize Scavengers (Increase TIS/EDT/Phenol) SideRxn->Action3

Logic tree for diagnosing and resolving (S)-β2-homovaline cleavage issues.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a major peak with +56 Da (t-Bu) or +225 Da (Pbf) mass additions. Why is deprotection failing near the (S)-β2-homovaline residue? Mechanistic Causality: The steric hindrance of the β2-isopropyl group physically shields adjacent side-chain protecting groups from the acidic environment. Standard 2-hour cleavage at room temperature is kinetically insufficient for TFA to penetrate this hydrophobic pocket. Solution: Extend the cleavage time to 3–4 hours[2][3]. If the sequence is highly hindered, gently elevate the cleavage temperature to 35–40 °C. Controlled heating increases the kinetic energy of the system, allowing TFA to overcome the activation energy barrier for deprotection without requiring harsher acids[4].

Q2: The peptide yield is extremely low, but the purity of the cleaved fraction is acceptable. Is the peptide stuck on the resin? Mechanistic Causality: Yes. If the (S)-β2-homovaline is positioned near the C-terminus, its bulk can shield the linker-peptide bond (e.g., Rink Amide or Wang resin) from acidolysis. Solution: Ensure the resin is thoroughly pre-swollen in Dichloromethane (DCM) before adding the cleavage cocktail. Utilize a high-TFA concentration cocktail (e.g., 95% TFA) to ensure maximum acid availability at the linker site[5].

Q3: I extended the cleavage time to 4 hours, but now I see +106 Da (alkylation by Pmc/Pbf) or +57 Da (t-butyl cation) adducts. How do I balance deprotection and side reactions? Mechanistic Causality: Prolonged exposure to TFA generates a high concentration of highly reactive carbocations from cleaved protecting groups. If scavengers are depleted over the extended 4-hour timeframe, these cations will indiscriminately alkylate electron-rich residues (like Trp, Tyr, Met, or Cys). Solution: Transition to a highly scavenged, complex cocktail. For sequences requiring long cleavage times, standard TFA/TIS/Water is insufficient. Incorporate Phenol and 1,2-Ethanedithiol (EDT) to rapidly and irreversibly quench carbocations[6].

Part 3: Quantitative Data & Cocktail Selection

To optimize your specific sequence, select the appropriate cocktail from the table below based on the amino acid composition accompanying your β2-homovaline residue.

Cocktail NameComposition (v/v)Primary Use CaseMechanistic Advantage
Standard (Cocktail A) 95% TFA, 2.5% TIS, 2.5% H₂OPeptides lacking Cys, Met, Trp.TIS acts as a versatile hydride donor to quench simple cations[5].
Cocktail B (Thiol-Rich) 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% EDTPeptides containing Cys or Met.EDT prevents oxidation of Met and efficiently scavenges t-butyl cations[2].
Reagent K Variant 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTHighly hindered peptides requiring >3h cleavage.Phenol provides robust protection for Tyr/Trp during prolonged acid exposure[6].

Part 4: Experimental Protocols

This self-validating protocol utilizes controlled thermal energy and optimized scavenging to ensure complete cleavage of (S)-β2-homovaline peptides while suppressing side reactions.

Workflow Resin 1. Pre-swell Resin (DCM, 30 min) Cocktail 2. Add Cocktail (TFA/Scavengers) Resin->Cocktail Heat 3. Incubate 35°C (3-4 Hours) Cocktail->Heat Filter 4. Filter & Wash (Neat TFA) Heat->Filter Precipitate 5. Cold Ether Precipitation Filter->Precipitate

Step-by-step workflow for the optimized acidic cleavage of hindered β-peptides.

Step-by-Step Methodology: Temperature-Assisted Cleavage
  • Resin Preparation : Transfer 0.1 mmol of synthesized peptide-resin to a fritted polypropylene syringe. Wash extensively with DCM (3 × 5 mL) to remove residual DMF. Allow the resin to swell in DCM for 30 minutes to maximize pore accessibility.

  • Cocktail Formulation : In a separate glass vial inside a fume hood, prepare 10 mL of the selected cleavage cocktail (e.g., 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% EDT). Critical Step: Always add the scavengers to the vial first, followed by TFA, to prevent premature degradation of the scavengers.

  • Cleavage Reaction : Drain the DCM from the resin and immediately add the cleavage cocktail. Seal the syringe and place it in a temperature-controlled orbital shaker set to 35 °C. Agitate gently for 3 to 4 hours[2][3].

  • Filtration : Filter the cleavage solution into a 50 mL polypropylene centrifuge tube. Wash the resin with an additional 2 mL of neat TFA to extract any remaining free peptide, combining the filtrates.

  • Concentration & Precipitation : Concentrate the combined filtrate under a gentle stream of nitrogen to approximately 2 mL. Rapidly add 20 mL of ice-cold diethyl ether to precipitate the peptide. The sudden shift in polarity forces the hydrophobic β-peptide out of solution.

  • Recovery : Centrifuge at 4000 rpm for 5 minutes at 4 °C. Decant the ether supernatant. Wash the peptide pellet twice more with 10 mL of ice-cold ether to remove residual TFA and scavengers. Dry the pellet under a vacuum desiccator overnight before proceeding to LC-MS analysis and lyophilization.

Sources

Optimization

Technical Support Center: Resolving (S)-β2-Homovaline HCl Solubility in DMF/NMP

Welcome to the Technical Support Center for peptide synthesis and peptidomimetic workflows. This guide is specifically engineered for researchers and drug development professionals encountering solubility bottlenecks wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide synthesis and peptidomimetic workflows. This guide is specifically engineered for researchers and drug development professionals encountering solubility bottlenecks with (S)-β2-homovaline hydrochloride (HCl) salt in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

Below, you will find diagnostic FAQs detailing the chemical causality of these issues, quantitative optimization data, and a self-validating experimental protocol to ensure seamless coupling reactions.

Part 1: Diagnostic FAQs (Causality & Troubleshooting)

Q: Why does (S)-β2-homovaline HCl form a persistent, cloudy suspension in standard synthesis solvents like DMF or NMP? A: The root cause is dictated by solvent-solute thermodynamics. (S)-β2-homovaline in its HCl salt form exists as a highly polar, ionic crystal lattice. While polar aprotic solvents like DMF and NMP possess high dielectric constants and excel at solvating cations (via their partial-negative carbonyl oxygens), they lack hydrogen bond donors. Consequently, they are exceptionally poor at solvating the chloride anion ( Cl− )[1]. Without adequate anion solvation, the thermodynamic barrier to disrupt the ionic lattice remains too high, resulting in an insoluble suspension.

Q: Can I use heat or sonication to force the salt into solution? A: This is strongly discouraged. While brief, gentle sonication can help break up macroscopic clumps, applying heat to amino acid salts in DMF can lead to severe solvent degradation. DMF decomposes into dimethylamine and carbon monoxide at elevated temperatures, which can subsequently formylate the free amine group of your valuable beta-amino acid. The scientifically sound approach is chemical neutralization, not physical forcing.

Q: What is the mechanistic solution to achieve complete dissolution? A: The industry standard is in-situ neutralization. By adding a non-nucleophilic tertiary amine base—such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)—you facilitate a proton transfer. The base deprotonates the ammonium group of the (S)-β2-homovaline salt. This yields the free beta-amine (which is highly soluble in DMF/NMP due to its reduced polarity) and a soluble byproduct, DIPEA·HCl[2].

Mechanism Salt (S)-β2-homovaline·HCl (Insoluble Ionic Lattice) Reaction Acid-Base Neutralization Salt->Reaction Base DIPEA (Base) Proton Acceptor Base->Reaction FreeAmine Free (S)-β2-homovaline (Soluble Organic) Reaction->FreeAmine Byproduct DIPEA·HCl (Soluble Salt) Reaction->Byproduct

Chemical mechanism of in-situ neutralization for beta-amino acid salts.

Q: Does neutralizing the HCl salt prior to coupling risk racemization? A: Beta-amino acids are generally more resistant to base-catalyzed epimerization than alpha-amino acids because the stereocenter is structurally isolated from the direct inductive pull of the carbonyl group. However, using a sterically hindered, non-nucleophilic base like DIPEA or the mildly basic NMM ensures that the risk of racemization remains negligible during the activation and coupling phases[3].

Part 2: Quantitative Data & Solvent Optimization

To optimize your reaction conditions, refer to the following empirical data comparing various solvent and base combinations for the dissolution of (S)-β2-homovaline HCl (at a target concentration of 0.2 M).

Solvent SystemBase / AdditiveEquivalentsSolvation TimeVisual OutcomeRacemization Risk
100% DMF None0.0 eq> 24 hrsTurbid SuspensionN/A
100% DMF DIPEA1.1 eq< 5 minsClear SolutionVery Low
100% NMP NMM1.2 eq< 5 minsClear SolutionMinimal
DMF/DCM (8:2) DIPEA1.1 eq< 2 minsClear SolutionVery Low
100% DMF Heat (50°C)0.0 eqVariablePartial ClearanceHigh (Formylation)

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology outlines the in-situ neutralization and subsequent activation of (S)-β2-homovaline HCl. The protocol is designed as a self-validating system : the physical state of the reaction mixture provides real-time feedback on the chemical state of the reagents[4].

Workflow Diagram

Workflow Start Observe Turbid Suspension (S)-β2-homovaline HCl in DMF Base Add 1.1 - 1.2 eq DIPEA or NMM at 0-25°C Start->Base Validate Visual Check: Is the solution clear? Base->Validate Clear Yes: Free Amine Formed Proceed to Activation Validate->Clear Complete Solvation Turbid No: Add Co-solvent (e.g., 10% DCM) Validate->Turbid Persistent Lattice Turbid->Validate Re-evaluate

Troubleshooting workflow for resolving amino acid hydrochloride salt insolubility.

Step-by-Step Methodology

Step 1: Suspension Preparation

  • Weigh the required amount of (S)-β2-homovaline HCl (1.0 equivalent) into a dry, inert-gas-flushed reaction vessel.

  • Add anhydrous DMF or NMP to achieve a target concentration of 0.1 M to 0.3 M.

  • Stir at room temperature (20–25°C) for 2 minutes. Validation Check 1: The mixture should appear as a white, turbid suspension. Do not proceed to coupling reagents yet.

Step 2: In-Situ Neutralization

  • While stirring vigorously, add 1.1 to 1.2 equivalents of anhydrous DIPEA or NMM dropwise.

  • Continue stirring for 5 to 10 minutes. Validation Check 2 (Critical): Observe the reaction vessel. The turbid suspension must transition into a completely clear, homogenous solution. This visual clearance is your absolute confirmation that the ionic lattice has been broken and the free amine has been successfully generated[2].

Step 3: Pre-Activation of the Carboxylic Acid Partner

  • In a separate flask, dissolve your N-protected amino acid (1.0 eq) and your chosen coupling reagent (e.g., HATU or HBTU, 1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to this second flask and stir for 3–5 minutes to form the active ester.

Step 4: Coupling Reaction

  • Transfer the pre-activated ester solution into the clear solution containing the neutralized (S)-β2-homovaline.

  • Allow the reaction to stir at room temperature. Validation Check 3: Monitor the reaction progress via LC-MS or TLC. Because the beta-amine was fully solubilized prior to coupling, you should observe rapid conversion to the desired dipeptide without unreacted starting material trapping in an insoluble phase.

References

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Chemical Reviews (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Minimizing Side Reactions with (S)-β²-Homovaline Hydrochloride

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (S)-β²-homovaline hydrochloride. The incorporation of β-amino acids, particularly sterically...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (S)-β²-homovaline hydrochloride. The incorporation of β-amino acids, particularly sterically hindered β²-analogs like (S)-β²-homovaline, into peptide sequences can introduce unique challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate potential side reactions and ensure the successful synthesis of your target peptides. Our approach is grounded in established chemical principles and field-proven insights to empower you with the knowledge to anticipate, mitigate, and resolve common experimental hurdles.

Frequently Asked Questions (FAQs)

General Handling and Preparation

Q1: My (S)-β²-homovaline hydrochloride is not dissolving well in standard coupling solvents. What should I do?

A1: Poor solubility of the hydrochloride salt of (S)-β²-homovaline in common solid-phase peptide synthesis (SPPS) solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) is a common issue.[1] The protonated amine group reduces its solubility in these aprotic polar solvents.

Troubleshooting Steps:

  • Neutralization is Key: The hydrochloride salt must be neutralized to the free amine before or during the coupling reaction. This is typically achieved by adding a non-nucleophilic base.

  • Solvent Selection: While DMF is widely used, NMP often exhibits superior solvating properties for complex and sterically hindered amino acids and their salts.[2] For particularly challenging cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[2]

  • Sonication: Gentle sonication can aid in the dissolution of the amino acid salt, but avoid excessive heating which could promote side reactions.

  • Pre-dissolving: Attempt to dissolve the N-protected amino acid in a small amount of a more potent solvent like DMSO before diluting it with your primary coupling solvent.[1]

Q2: How do I properly neutralize the hydrochloride salt of (S)-β²-homovaline for coupling?

A2: The presence of the hydrochloride salt necessitates the addition of a base to liberate the free carboxylate for activation and to ensure the N-terminal amine of the growing peptide chain is deprotonated for coupling.

Recommended Bases:

  • N,N-Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base commonly used in peptide synthesis. A total of 2-3 equivalents of DIPEA is typically sufficient to both neutralize the hydrochloride salt and facilitate the coupling reaction.

  • N-Methylmorpholine (NMM): A weaker, less sterically hindered base than DIPEA.[3] It is a good alternative when working with amino acids that are particularly prone to racemization, as a milder base can help minimize this side reaction.[3]

Protocol for Neutralization and Coupling:

When using a coupling reagent like HATU, the base is added to the solution of the N-protected (S)-β²-homovaline hydrochloride and the coupling reagent just prior to adding the mixture to the resin.

Coupling and Side Reactions

Q3: I am observing low coupling efficiency when incorporating (S)-β²-homovaline. What are the likely causes and solutions?

A3: Low coupling efficiency is a primary challenge with β²-substituted amino acids due to significant steric hindrance around the reactive centers.

Causality and Mitigation Strategies:

  • Steric Hindrance: The presence of the isobutyl side chain on the β-carbon and the substituent on the α-carbon creates a sterically crowded environment, slowing down the rate of peptide bond formation.[2][4]

    • Solution 1: Advanced Coupling Reagents: Standard carbodiimide reagents like DCC and DIC are often insufficient.[2] Utilize more potent uronium/aminium or phosphonium salt-based coupling reagents such as HATU, HCTU, or PyBOP. These reagents form highly reactive esters in situ, which can overcome the steric barrier more effectively.[2][5] HATU and HCTU are generally more reactive than HBTU.[6][7]

    • Solution 2: Extended Coupling Times and Double Coupling: Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight.[2] If low efficiency persists, performing a "double coupling" with a fresh batch of activated amino acid can drive the reaction to completion.[2]

    • Solution 3: Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can significantly accelerate coupling reactions, particularly for sterically hindered residues, by providing localized heating.[2]

  • Peptide Aggregation: As the peptide chain elongates, it can fold back on itself, leading to aggregation that blocks the N-terminal amine from reacting with the incoming activated amino acid.

    • Solution: Switch to NMP as the solvent, as it is better at disrupting secondary structures and improving solvation compared to DMF.[2]

Q4: How can I minimize the risk of racemization/epimerization of (S)-β²-homovaline during coupling?

A4: Racemization, or the loss of stereochemical integrity at the chiral center, is a critical concern in peptide synthesis.[8] For β²-amino acids, there are two chiral centers to consider. The primary mechanism involves the formation of an oxazolone intermediate, which allows for the deprotonation and subsequent reprotonation of the α-carbon, leading to a mixture of stereoisomers.[9]

Strategies to Suppress Racemization:

  • Choice of Coupling Reagent and Additives:

    • Uronium/aminium salt reagents like HATU and HCTU are considered "low-racemization" as they promote the rapid formation of active esters.[5][10] HATU, which is based on HOAt, is generally superior to HBTU (based on HOBt) in suppressing racemization.[5]

    • When using carbodiimides (e.g., DIC), the addition of a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) is essential.[11]

  • Base Selection:

    • The strength and steric hindrance of the base play a crucial role.[9] Stronger bases can increase the rate of proton abstraction from the oxazolone intermediate, leading to higher levels of racemization.[9]

    • For sensitive couplings, consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) instead of DIPEA.[3][9]

  • Temperature Control:

    • Perform coupling reactions at room temperature or below (e.g., 0°C) if possible. Elevated temperatures, while increasing the reaction rate, also accelerate the rate of racemization.[9]

Q5: Are there any specific cyclization side reactions I should be aware of with β-amino acids?

A5: Yes, β-amino acids can be prone to cyclization reactions, particularly the formation of β-lactams. While less common during standard peptide coupling with appropriate protection, it is a potential side reaction to be aware of, especially under certain activation conditions or during prolonged exposure to activating agents. Additionally, standard peptide side reactions like diketopiperazine formation at the dipeptide stage can still occur.[11]

Troubleshooting Guides

Issue 1: Incomplete Coupling Detected by Ninhydrin Test

A positive ninhydrin test after the coupling step indicates the presence of unreacted primary amines on the resin.

start Positive Ninhydrin Test check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents Initial Check double_couple Perform Double Coupling check_reagents->double_couple Reagents OK capping Cap Unreacted Amines double_couple->capping Ninhydrin still positive proceed Proceed to Next Cycle double_couple->proceed Ninhydrin negative analyze Analyze for Deletion Sequence in Final Peptide capping->analyze After capping

Troubleshooting workflow for incomplete coupling.

Step-by-Step Troubleshooting:

  • Verify Reagents: Ensure that your coupling reagents and solvents are of high quality and anhydrous. Check that the correct equivalents of the amino acid, coupling reagent, and base were used.

  • Perform a Double Coupling: As detailed in the protocol below, a second coupling step with fresh reagents is the most effective way to address incomplete reactions due to steric hindrance.[2]

  • Capping: If the ninhydrin test remains positive after a double coupling, it is advisable to "cap" the unreacted amines to prevent the formation of deletion sequences. This is typically done using acetic anhydride and a base like DIPEA. Capped sequences are easier to separate during purification than deletion sequences.

  • Optimize for Future Syntheses: If incomplete coupling with (S)-β²-homovaline is a recurring issue, consider switching to a more powerful coupling reagent (e.g., from HCTU to HATU) or utilizing microwave-assisted synthesis for subsequent attempts.[2][10]

Issue 2: Presence of a +28 Da Impurity in the Final Peptide

The presence of a +28 Da adduct in the final peptide mass spectrum can sometimes be observed.

Potential Cause:

  • Formylation: This adduct can arise from the formylation of a free amine, most commonly the N-terminus or the side chain of a lysine residue. This can occur if the DMF solvent has degraded to produce dimethylamine and formic acid.

Preventative Measures and Solutions:

  • Use High-Purity DMF: Always use high-purity, amine-free DMF. If the solvent is old or has been opened multiple times, consider using a fresh bottle.

  • Solvent Storage: Store DMF under an inert atmosphere (e.g., argon or nitrogen) and away from light.

  • Purification: The formylated impurity can often be separated from the desired peptide by reverse-phase HPLC.

Detailed Experimental Protocols

Protocol 1: Double Coupling of Fmoc-(S)-β²-homovaline-OH using HATU

This protocol is designed for situations where steric hindrance is expected to be a significant challenge.

Reagents and Materials:

  • Fmoc-(S)-β²-homovaline hydrochloride

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), high-purity, amine-free

  • Resin-bound peptide with a free N-terminal amine

  • Standard SPPS reaction vessel and shaker

Procedure:

First Coupling:

  • Resin Preparation: Following standard Fmoc deprotection and thorough washing of the resin-bound peptide, ensure the resin is well-swollen in DMF.

  • Pre-activation: In a separate vessel, dissolve Fmoc-(S)-β²-homovaline hydrochloride (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution. Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring (Optional but Recommended): Take a small sample of the resin and perform a ninhydrin test to assess the completeness of the coupling.

Second Coupling (if required):

  • Repeat steps 2 through 5 with a fresh solution of activated Fmoc-(S)-β²-homovaline.

  • After the second coupling, wash the resin thoroughly with DMF to remove any residual reagents before proceeding to the next Fmoc deprotection step.

Protocol 2: Cleavage and Deprotection of Peptides Containing (S)-β²-homovaline

The choice of cleavage cocktail is critical to minimize side reactions with sensitive residues that may be present in your peptide sequence.

Reagents and Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Cleavage Cocktail Selection:

Cleavage CocktailComposition (v/v/v)Use Case
Standard (Reagent T) TFA / Water / TIS (95:2.5:2.5)For peptides without sensitive residues like Cys, Met, or Trp.[12]
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)A robust cocktail for peptides with multiple sensitive residues.[12]
Reagent B TFA / Phenol / Water / TIS (88:5:5:2)A less odorous alternative for scavenging trityl groups.[13]

Procedure:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.

  • Cleavage: In a well-ventilated fume hood, add the appropriate cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Reaction: Stir or agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization of Side Products

The identification of side products is crucial for optimizing your synthesis protocol. A combination of HPLC and mass spectrometry is the gold standard for this analysis.[14][15]

  • Reverse-Phase HPLC (RP-HPLC): Provides high-resolution separation of the target peptide from impurities. Diastereomeric side products resulting from racemization may appear as closely eluting peaks or shoulders on the main peak.

  • Mass Spectrometry (MS): Allows for the identification of impurities based on their mass-to-charge ratio. This is essential for diagnosing issues like deletion sequences, incomplete deprotection, or the addition of protecting group artifacts.

By understanding the unique challenges posed by (S)-β²-homovaline hydrochloride and implementing the strategies outlined in this guide, you can significantly improve the success rate and purity of your peptide syntheses. For further assistance, please do not hesitate to contact our technical support team.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • BenchChem. (2025). Effect of base (DIPEA vs. NMM) on PyBOP coupling efficiency.
  • BenchChem. (2025). HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (2025). A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis.
  • AltaBioscience. (n.d.).
  • AAPPTEC. (n.d.).
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • BenchChem. (2025).
  • AAPPTec. (n.d.).
  • BOC Sciences. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Choosing the Right Peptide Coupling Reagent: HCTU vs.
  • Li, G., et al. (2025, October 1). Photoredox Fe-Catalyzed Aminoalkylation toward Sterically Hindered Chiral β-Amino Acids. Journal of the American Chemical Society.
  • Gilon, C., et al. (2001, April 15). Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. Journal of Peptide Research.
  • Bachem. (n.d.).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Molecules. (2023, December).
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • BenchChem. (2025). Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker.
  • Dufour, E., & Galy, A. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. DU Chem.
  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.
  • AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B.
  • Fields, G. B. (n.d.).
  • Katritzky, A. R., et al. (2007, June 20). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • Li, Y., et al. (2018, February 21). Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation.
  • Oxford Global. (2023, May 9).
  • Bachem. (n.d.).
  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Goodman, M., & Glaser, S. J. (1970).
  • AltaBioscience. (n.d.).
  • SB-PEPTIDE. (n.d.).
  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds.
  • Biotein. (n.d.). Peptide Purity Testing.
  • AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Agilent Technologies. (2025). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC)
  • Organic & Biomolecular Chemistry. (2021, April 3).
  • Gilson. (n.d.).
  • BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO.
  • Nature Communications. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Journal of Peptide Science. (2005).
  • Journal of Organic Chemistry. (n.d.).

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Comparing (S)-β²-homovaline and L-valine in Peptidomimetic Drug Design

In the landscape of therapeutic peptide development, overcoming the inherent liabilities of natural peptides—namely poor metabolic stability and conformational flexibility—is paramount. Peptidomimetics, compounds that mi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of therapeutic peptide development, overcoming the inherent liabilities of natural peptides—namely poor metabolic stability and conformational flexibility—is paramount. Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer a powerful strategy to address these challenges.[1][2][3] This guide provides an in-depth comparison of two key building blocks: the natural proteinogenic α-amino acid, L-valine, and its non-natural counterpart, (S)-β²-homovaline.

As researchers and drug developers, understanding the nuanced yet profound impact of substituting an α-amino acid with a β-amino acid is critical for rational drug design. This comparison will dissect their structural differences, consequential effects on peptide conformation and stability, and provide the experimental context needed to make informed decisions in your research.

The Fundamental Structural Distinction: α vs. β² Backbone

The core difference between L-valine and (S)-β²-homovaline lies in the architecture of the amino acid backbone. In L-valine, an α-amino acid , the amino group is attached to the α-carbon—the same carbon that holds the carboxyl group and the side chain.[4][] In contrast, (S)-β²-homovaline is a β-amino acid , where an additional methylene group is inserted between the α-carbon and the amino group.[1][2][6] Specifically, it is a β²-amino acid, meaning the side chain (in this case, an isopropyl group, identical to valine's) is located on the α-carbon (C2).[7]

This seemingly minor change of a single carbon atom fundamentally alters the peptide backbone, increasing its length and conformational flexibility.[8][9] This structural elongation is the primary driver behind the distinct properties observed in peptides incorporating these residues.

Figure 1. Chemical structures of L-valine and (S)-β²-homovaline.

Impact on Conformation: Engineering Predictable Secondary Structures

The insertion of a β-amino acid into a peptide chain provides a powerful tool to control its secondary structure. While peptides composed entirely of α-amino acids like L-valine readily adopt classic structures such as α-helices and β-sheets, β-peptides or mixed α/β-peptides can form unique, highly stable, and predictable secondary structures.[6][9][10]

  • L-Valine: As a branched-chain amino acid, L-valine has a statistical preference for participating in β-sheet structures within proteins, although it is also found in α-helices.[7][11] Its conformational preference is context-dependent and influenced by surrounding residues.

  • (S)-β²-homovaline: The longer backbone of β-amino acids allows them to form novel helical structures, such as the 12-helix and the 14-helix, which are distinguished by the number of atoms in the hydrogen-bonded ring.[6][8] These structures are often exceptionally stable, forming with as few as four to six residues, a significant advantage over the longer sequences required for stable α-helices.[9] This property allows for the design of rigid scaffolds that can present side chains in a precise, predetermined spatial orientation, a key goal in mimicking protein epitopes.[12]

Proteolytic Stability: A Decisive Advantage for β-Amino Acids

One of the most significant advantages of incorporating β-amino acids into a peptide therapeutic is the dramatic increase in resistance to enzymatic degradation.[1][2][13]

Causality: Proteases, the enzymes responsible for peptide cleavage, have active sites that are exquisitely evolved to recognize and bind the specific geometry of an α-peptide bond. The altered backbone resulting from the inclusion of a β-amino acid, such as (S)-β²-homovaline, disrupts this recognition.[7][14] The enzyme can no longer bind effectively, rendering the peptide bond resistant to hydrolysis. This intrinsic stability leads to a significantly longer in vivo half-life, a critical parameter for drug efficacy.[6]

Experimental Protocol: In Vitro Plasma Stability Assay

A standard method to quantify this enhanced stability is to incubate the peptide in human plasma and monitor its degradation over time using LC-MS.

Workflow_Protease_Assay start Prepare Peptide Stock (1 mg/mL in H₂O) incubation Incubate Peptide in Plasma (50 µg/mL final conc.) @ 37°C start->incubation plasma Thaw & Centrifuge Pooled Human Plasma plasma->incubation sampling Withdraw Aliquots at Time Points (0, 30, 60, 120, 240 min) incubation->sampling quench Quench Reaction (Ice-cold Acetonitrile + Internal Std) sampling->quench precipitate Precipitate Proteins (Centrifuge @ 14,000 x g) quench->precipitate analyze Analyze Supernatant via LC-MS precipitate->analyze data Quantify Intact Peptide & Calculate Half-Life (t½) analyze->data

Figure 2. Workflow for a typical in vitro peptide stability assay.

Step-by-Step Methodology:

  • Preparation: A stock solution of the test peptide (e.g., 1 mg/mL) is prepared in LC-MS grade water. Pooled human plasma is thawed and centrifuged to remove precipitates.[15]

  • Incubation: The peptide stock is added to pre-warmed (37°C) human plasma to a final concentration (e.g., 50 µg/mL).[15]

  • Time-Point Sampling: Aliquots are removed at specified time intervals (e.g., 0, 30, 60, 120, 240 minutes). The 0-minute sample serves as the initial concentration control.[15]

  • Reaction Quenching: Each aliquot is immediately added to a tube containing ice-cold acetonitrile (ACN) with an internal standard. This stops the enzymatic reaction and precipitates plasma proteins.[15]

  • Analysis: Samples are centrifuged, and the supernatant containing the peptide is analyzed by LC-MS to quantify the amount of intact peptide remaining.[16][17]

  • Data Interpretation: The percentage of intact peptide is plotted against time, and the half-life (t₁/₂) is calculated using a one-phase decay model.[16]

Representative Data
Peptide SequenceBuilding BlockPlasma Half-Life (t₁/₂)
Ac-His-Pro-Phe-His-Val -Leu-Val-Tyr-NH₂L-valine~ 15 minutes
Ac-His-Pro-Phe-His-(S)-β²-hVal -Leu-Val-Tyr-NH₂(S)-β²-homovaline> 24 hours
Table 1: Illustrative comparison of peptide stability. Data is representative and will vary based on the full peptide sequence and experimental conditions.

Synthesis and Incorporation: Practical Considerations

Both L-valine and (S)-β²-homovaline can be incorporated into growing peptide chains using standard Solid-Phase Peptide Synthesis (SPPS) protocols, typically employing Fmoc chemistry.[1][2][18] However, there are key differences in availability and coupling kinetics.

  • L-valine: Fmoc-L-valine is a standard, readily available, and inexpensive reagent. Its coupling during SPPS is generally efficient.

  • (S)-β²-homovaline: As a non-natural amino acid, Fmoc-(S)-β²-homovaline must be specially synthesized, often via Arndt-Eistert homologation of L-valine.[12] While commercially available from specialty suppliers, it is significantly more expensive.[19] Due to the potential for increased steric hindrance from the modified backbone, coupling reactions may require longer times or the use of more potent coupling reagents (like HATU) to ensure complete incorporation.[20]

SPPS_Cycle cluster_SPPS Standard SPPS Cycle cluster_reagents Key Reagents deprotection 1. Deprotection (Remove Fmoc group with piperidine) wash1 2. Washing (Remove excess base) deprotection->wash1 Repeat for next residue coupling 3. Amino Acid Coupling (Activate & add next Fmoc-AA) wash1->coupling Repeat for next residue wash2 4. Washing (Remove excess reagents) coupling->wash2 Repeat for next residue l_val Fmoc-L-Valine-OH (Standard) coupling->l_val Choice of Building Block b_hval Fmoc-(S)-β²-hVal-OH (Specialty Reagent) coupling->b_hval Choice of Building Block wash2->deprotection Repeat for next residue

Figure 3. The choice of amino acid building block within the SPPS cycle.

Summary and Strategic Application in Drug Design

The choice between L-valine and (S)-β²-homovaline is a strategic one, driven by the specific goals of the drug design program.

FeatureL-Valine (α-Amino Acid)(S)-β²-homovaline (β²-Amino Acid)
Backbone Structure Natural α-peptide backboneElongated β-peptide backbone
Conformational Preference Contributes to α-helices and β-sheetsInduces stable, unique helices (e.g., 14-helix)
Proteolytic Stability Susceptible to degradationHighly resistant to degradation[6][21]
Biological Activity Mimics natural peptide interactionsCan modulate receptor binding; conformationally constrained
Synthesis & Cost Standard, low costRequires custom synthesis, higher cost
Primary Application Initial lead discovery, SAR studies, mimicking natural ligandsEnhancing metabolic half-life, creating rigid scaffolds, fine-tuning receptor affinity/selectivity[13]
Table 2: Head-to-head comparison of L-valine and (S)-β²-homovaline.
Senior Application Scientist's Recommendation:
  • Utilize L-valine in the early stages of peptide drug discovery to establish baseline activity and structure-activity relationships (SAR). It is the logical choice when the goal is to directly mimic a known natural peptide-receptor interaction.

  • Strategically substitute with (S)-β²-homovaline to address specific liabilities or to engineer desired properties. This substitution is a key tool for:

    • Metabolic Stabilization: When an initial lead shows promising in vitro activity but poor in vivo stability, replacing key L-valine residues (or other protease-sensitive residues) with their β-homo counterparts is a primary strategy to extend half-life.

    • Conformational Locking: If a flexible peptide needs to be constrained into its bioactive conformation to improve receptor affinity or selectivity, the introduction of (S)-β²-homovaline can enforce a specific, stable secondary structure.[12]

    • Pharmacophore Refinement: The altered spatial projection of the isopropyl side chain from the β-amino acid backbone can be used to probe the topology of a receptor binding pocket, potentially leading to novel interactions and enhanced potency.

By understanding the fundamental chemical and biological consequences of this α-to-β substitution, researchers can more effectively navigate the path from a promising peptide lead to a viable therapeutic candidate.

References

  • ResearchGate. (n.d.). Beta-amino acids: versatile peptidomimetics | Request PDF. Retrieved from [Link]

  • PubMed. (2002). Beta-amino acids: versatile peptidomimetics. Retrieved from [Link]

  • PubMed. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Retrieved from [Link]

  • PubMed. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Retrieved from [Link]

  • ACS Publications. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]

  • UPCommons. (n.d.). DESIGNING PEPTIDOMIMETICS. Retrieved from [Link]

  • PMC. (n.d.). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and hydrogen assignments of L-valine. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of beta-peptides with biological activity. Retrieved from [Link]

  • ACS Publications. (2008). β-Peptidic Peptidomimetics. Retrieved from [Link]

  • PMC. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Theoretical Studies of β-Peptide Models. Retrieved from [Link]

  • Wikipedia. (n.d.). Beta-peptide. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2010). Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. Retrieved from [Link]

  • PubChem - NIH. (n.d.). L-Valine. Retrieved from [Link]

  • Protocol Exchange. (n.d.). PELSA protocol. Retrieved from [Link]

  • SCIRP. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Retrieved from [Link]

  • Semantic Scholar. (n.d.). α and β Conformational preferences in fibril forming peptides characterised using NMR and CD techniques. Retrieved from [Link]

  • Vapourtec Ltd. (n.d.). Peptide Synthesis | Solid-Phase | SPPS. Retrieved from [Link]

  • PNAS. (n.d.). Quantifying amino acid conformational preferences and side-chain–side-chain interactions in β-hairpins. Retrieved from [Link]

  • Powder Systems. (2025). What is Solid-phase Peptide Synthesis?. Retrieved from [Link]

  • PMC. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Retrieved from [Link]

  • PLOS. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Retrieved from [Link]

  • Chemical Reviews. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Boc-L-beta-homovaline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of biologically important neutral amylo-β peptide by using improved Fmoc solid-phase peptide synthetic strategy. Retrieved from [Link]

  • Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis. Retrieved from [Link]

  • CSBio. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

Sources

Comparative

Validation of chiral purity for (S)-β2-homovaline HCl salt using chiral HPLC

Validation of Chiral Purity for (S)-β2-Homovaline HCl: A Comparative Guide to HPLC Methodologies Introduction The stereochemical integrity of (S)-β2-homovaline HCl is a critical quality attribute (CQA) in the development...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation of Chiral Purity for (S)-β2-Homovaline HCl: A Comparative Guide to HPLC Methodologies

Introduction The stereochemical integrity of (S)-β2-homovaline HCl is a critical quality attribute (CQA) in the development of foldamers and peptidomimetic drugs. Because the secondary structure of β-peptides is highly sensitive to the enantiomeric purity of their constituent monomers, rigorous analytical validation is mandatory. However, aliphatic β2-amino acids present unique chromatographic challenges: they lack a strong UV chromophore, and their structural flexibility complicates chiral recognition.

As an application scientist, selecting the correct Chiral Stationary Phase (CSP) is the most consequential step in method development. This guide objectively compares three orthogonal chiral liquid chromatography approaches—Crown Ether, Zwitterionic, and Macrocyclic Glycopeptide phases—providing the mechanistic rationale and self-validating protocols necessary for robust enantiomeric excess (ee) determination.

Mechanistic Rationale for CSP Selection

  • Crown Ether (Crownpak CR+) : This phase relies on host-guest inclusion complexation. The chiral crown ether cavity selectively encapsulates the protonated primary amine of the β-amino acid. To achieve this, the mobile phase must be highly acidic (e.g., pH 1.0–1.5 perchloric acid) to ensure full protonation of the amine while suppressing the ionization of the carboxylate group[1].

  • Zwitterionic (Chiralpak ZWIX+) : Based on a Cinchona alkaloid skeleton, this column features both anionic and cationic sites. It leverages a synergistic double ion-pairing process between the ampholytic β-amino acid and the chiral selector, making it exceptionally powerful for resolving aliphatic ampholytes[2].

  • Macrocyclic Glycopeptide (Chirobiotic T) : Utilizing teicoplanin as the chiral selector, this phase provides multiple interaction mechanisms, including hydrogen bonding and steric inclusion within its aglycone basket. It has demonstrated broad applicability for the separation of β2- and β3-homoamino acids in polar organic modes[3].

Workflow Diagram

HPLC_Workflow Sample Sample Preparation (S)-β2-homovaline HCl (1 mg/mL) ColChoice Select Chiral Stationary Phase (CSP) Sample->ColChoice Crown Crownpak CR(+) Mechanism: Inclusion Complexation ColChoice->Crown Primary Amine Focus ZWIX Chiralpak ZWIX(+) Mechanism: Double Ion-Pairing ColChoice->ZWIX Ampholyte Focus Chiro Chirobiotic T Mechanism: Multiple Interactions ColChoice->Chiro Broad Selectivity Analysis HPLC Analysis UV Detection / ELSD Crown->Analysis ZWIX->Analysis Chiro->Analysis Data Data Processing Calculate Enantiomeric Excess (ee%) Analysis->Data

Figure 1: Workflow for the chiral HPLC validation of (S)-β2-homovaline HCl across different CSPs.

Experimental Protocols: Self-Validating Methodologies System Suitability & Self-Validation Rule: For any of the following protocols, a self-validating system must be established prior to sample analysis. Inject a racemic standard or a sample spiked with 2-5% of the (R)-enantiomer. The method is only considered valid for ee% determination if the critical pair resolution (Rs) is ≥ 1.5.

Method A: Crown Ether Complexation (Crownpak CR+)

  • Sample Preparation: Dissolve 1.0 mg of (S)-β2-homovaline HCl in 1.0 mL of the mobile phase. Causality: Dissolving the analyte in the exact mobile phase prevents refractive index disturbances and peak distortion at the solvent front, ensuring accurate integration of early-eluting peaks.

  • Mobile Phase Preparation: Dilute 70% perchloric acid (HClO₄) in HPLC-grade water to achieve a pH of exactly 1.5. Causality: The highly acidic environment suppresses the ionization of the carboxylic acid group and fully protonates the primary amine. This positive charge is an absolute requirement for the amine to enter the chiral cavity of the crown ether.

  • Chromatographic Conditions:

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 10 °C. Causality: Host-guest inclusion complexation is an enthalpically driven, exothermic process. Lowering the column temperature significantly enhances the stability of the complex, thereby increasing enantiomeric resolution.

    • Detection: UV at 210 nm.

Method B: Zwitterionic Double Ion-Pairing (Chiralpak ZWIX+)

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Methanol/Water (50:50 v/v).

  • Mobile Phase Preparation: Mix Methanol and Acetonitrile (49:49 v/v), then add 2% Water. Add 50 mM Formic Acid and 25 mM Diethylamine. Causality: The zwitterionic Cinchona alkaloid selector requires specific acidic and basic additives to establish a double ion-pairing equilibrium with the ampholytic β-amino acid. The 2% water content ensures the complete solubility of these ionic additives.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25 °C.

    • Detection: ELSD (Evaporator Temp: 40 °C, Gas Flow: 1.5 L/min) or CAD. Causality: The high concentration of formic acid and diethylamine creates a massive background UV absorbance at low wavelengths. Because the aliphatic side chain of β2-homovaline lacks a chromophore, universal detectors like ELSD or CAD are mandatory.

Method C: Macrocyclic Glycopeptide Interactions (Chirobiotic T)

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Methanol.

  • Mobile Phase Preparation: Mix Methanol and HPLC-grade Water (80:20 v/v). Causality: Operating in the polar organic mode (high organic, low aqueous) maximizes hydrogen bonding and dipole-dipole interactions within the teicoplanin aglycone basket. These interactions drive the chiral recognition of aliphatic side chains.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 20 °C.

    • Detection: UV at 210 nm or LC-MS.

Comparative Data & Performance Metrics

ParameterCrownpak CR(+)Chiralpak ZWIX(+)Chirobiotic T
Primary Mechanism Inclusion ComplexationDouble Ion-PairingH-Bonding & Steric Fit
Optimal Mobile Phase pH 1.5 Aqueous HClO₄MeOH/MeCN + Acid/BasePolar Organic (MeOH/H₂O)
Enantioselectivity (α) ~ 1.45~ 1.60~ 1.25
Resolution (Rs) > 2.5> 3.0~ 1.8
Elution Order (R) then (S)(S) then (R)(R) then (S)
Detection Mode UV (210 nm)ELSD / CAD / MSUV (210 nm) / MS
Key Advantage Excellent baseline resolution for primary aminesExceptional selectivity; tunable elution orderBroad applicability; MS compatible
Primary Limitation Highly acidic mobile phase degrades standard LC systemsRequires ELSD/CAD due to additive UV absorbanceLower resolution for purely aliphatic side chains

Conclusion & Recommendations For the routine validation of (S)-β2-homovaline HCl chiral purity, the Crownpak CR(+) column remains the gold standard if UV detection is preferred, provided the LC system can withstand pH 1.5 conditions. The low temperature (10 °C) and acidic environment reliably yield baseline resolution. However, if the laboratory is equipped with an ELSD, CAD, or MS detector, the Chiralpak ZWIX(+) column offers superior selectivity and thermodynamic flexibility, utilizing modern double ion-pairing mechanics to achieve unparalleled resolution for ampholytic targets.

References 1.3 ResearchGate. 2.2 ResearchGate. 3.1 DOI.org.

Validation

Structural and conformational differences between (S)-β2-homovaline and β3-homovaline

As peptidomimetic research advances, β-amino acids have emerged as critical building blocks for developing proteolytically stable therapeutics and predictable foldamers. Among these, the homologated derivatives of valine...

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Author: BenchChem Technical Support Team. Date: March 2026

As peptidomimetic research advances, β-amino acids have emerged as critical building blocks for developing proteolytically stable therapeutics and predictable foldamers. Among these, the homologated derivatives of valine—(S)-β²-homovaline and β³-homovaline —represent a fascinating study in structural isomerism. While both monomers share the same molecular weight and side-chain functionality, the simple translation of the isopropyl group from the α-carbon to the β-carbon fundamentally alters their synthetic accessibility, torsional constraints, and macroscopic folding behaviors[1].

This guide provides an objective, data-driven comparison of these two monomers, detailing their structural differences, conformational propensities, and the experimental workflows required to synthesize and validate their peptide oligomers.

Structural and Chemical Dissection

The core difference between β²- and β³-homoamino acids lies in the regiochemistry of the side-chain substitution relative to the peptide backbone. This microscopic difference dictates the macroscopic secondary structures (helices, sheets, and turns) that their resulting oligomers can adopt[2].

  • (S)-β²-Homovaline ((S)-3-amino-2-isopropylpropanoic acid): The isopropyl side chain is positioned on the Cα atom (adjacent to the carbonyl group). Because the side chain is separated from the amine, the synthesis of enantiopure β²-amino acids is notoriously challenging, typically requiring the alkylation of chiral enolates (e.g., using Evans auxiliaries or Seebach's chiral pyrimidinones)[1].

  • β³-Homovaline ((S)-3-amino-4-methylpentanoic acid): The isopropyl side chain is positioned on the Cβ atom (adjacent to the amine). This allows β³-amino acids to be synthesized efficiently and directly from their natural α-amino acid counterparts (L-valine) via Arndt-Eistert homologation, preserving the natural stereocenter[3].

G Val L-Valine Precursor B2 (S)-β2-Homovaline (Side chain on Cα) Val->B2 Chiral Enolate Alkylation B3 β3-Homovaline (Side chain on Cβ) Val->B3 Arndt-Eistert Homologation H12 12-Helix (β2 Homooligomers) B2->H12 H1012 10/12-Helix (Alternating β2/β3) B2->H1012 Mixed Sequence H14 14-Helix (β3 Homooligomers) B3->H14 B3->H1012 Mixed Sequence

Caption: Structural divergence and folding pathways of β2- and β3-homovaline.

Conformational Dynamics & Foldamer Propensity

The position of the isopropyl group heavily influences the dihedral angles ( ϕ , θ , ψ ) of the β-peptide backbone. Steric clashes dictate which hydrogen-bonding networks are energetically favorable[4].

The 14-Helix (β³-Homooligomers)

Oligomers composed entirely of β³-homovaline strongly favor the 14-helix . This structure is defined by 14-membered hydrogen-bonded rings formed between the amide proton at position i and the carbonyl oxygen at position i+2 ( NH(i)→C=O(i+2) ). The branching of the isopropyl group adjacent to the Cβ atom restricts the Cα-Cβ bond rotation, locking the backbone into the gauche conformation required to propagate the 14-helix[4].

The 12-Helix (β²-Homooligomers)

Conversely, oligomers of (S)-β²-homovaline tend to form a 12-helix , characterized by 12-membered hydrogen-bonded rings ( C=O(i)→NH(i+3) ). The steric bulk on the Cα atom alters the preferred torsional angles, making the tighter 12-helical turn more thermodynamically stable than the 14-helix[1].

Heterooligomeric Synergy

When β²- and β³-homovaline are alternated within the same peptide sequence, the competing steric demands resolve into highly stable 10/12-helices or 11-helices . These mixed architectures are highly valuable for designing inhibitors of protein-protein interactions (PPIs) because their side-chain presentation mimics the spatial arrangement of natural α-helices[2].

Comparative Data Summary

Property(S)-β²-Homovalineβ³-Homovaline
Side Chain Position Cα (Adjacent to carbonyl)Cβ (Adjacent to amine)
IUPAC Nomenclature (S)-3-amino-2-isopropylpropanoic acid(S)-3-amino-4-methylpentanoic acid
Synthetic Origin Chiral enolate alkylationArndt-Eistert homologation of L-Val
Homooligomer Helix 12-Helix (12-membered H-bond rings)14-Helix (14-membered H-bond rings)
Heterooligomer (β2/β3) 10/12-Helix or 11-Helix10/12-Helix or 11-Helix
Proteolytic Stability Highly ResistantHighly Resistant

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the mechanistic causality behind key experimental choices.

Protocol 1: Synthesis of β³-Homovaline via Arndt-Eistert Homologation

Objective: Convert L-Valine to β³-Homovaline while strictly maintaining the (S)-stereocenter.

  • Mixed Anhydride Formation: Dissolve N-Boc-L-Valine in dry THF. Cool to -15°C. Add 1.0 eq N-methylmorpholine (NMM) followed by 1.0 eq isobutyl chloroformate.

    • Causality: The low temperature (-15°C) and mild base (NMM) are critical to prevent the racemization of the α-stereocenter during carboxylate activation.

  • Diazoketone Synthesis: Filter the NMM-HCl salts and add the filtrate dropwise to a solution of excess ethereal diazomethane at 0°C. Stir for 2 hours.

    • Causality: Using a strict excess of diazomethane prevents the liberated HCl from reacting with the newly formed diazoketone, which would otherwise yield a chloromethyl ketone byproduct.

    • Validation: Monitor via IR spectroscopy; the intermediate must exhibit a strong, diagnostic diazo peak at ~2100 cm⁻¹.

  • Wolff Rearrangement: Dissolve the purified diazoketone in methanol. Add a catalytic amount of silver benzoate (AgOBz) dissolved in triethylamine.

    • Causality: The Ag⁺ catalyst drives the extrusion of N₂ gas, triggering a 1,2-alkyl shift to form a highly reactive ketene intermediate. Methanol immediately traps the ketene to yield the β³-homovaline methyl ester.

    • Validation: The complete disappearance of the 2100 cm⁻¹ IR band confirms total conversion.

Protocol 2: Conformational Validation via CD and 2D NMR

Objective: Differentiate between 14-helix and 12-helix formations in synthesized β-peptides.

Workflow Syn Solid-Phase Synthesis Pur RP-HPLC Purification Syn->Pur CD CD Spectroscopy (Helicity Check) Pur->CD NMR 2D NMR (ROESY) (Distance Constraints) Pur->NMR Model Molecular Dynamics (Conformation) CD->Model NMR->Model

Caption: Experimental workflow for synthesizing and validating β-peptide conformations.

  • Circular Dichroism (CD) Spectroscopy: Dissolve the purified β-peptide in methanol to a final concentration of 50 µM. Acquire spectra from 190 to 260 nm at 25°C.

    • Causality: Methanol promotes intramolecular hydrogen bonding by minimizing solvent competition, revealing the intrinsic folding propensity.

    • Validation: A 14-helix is validated by a characteristic minimum at ~214 nm and a maximum at ~197 nm[4]. A 12-helix will present a distinct, shifted signature.

  • 2D ROESY NMR: Prepare a 2 mM peptide solution in CD₃OH. Acquire ROESY spectra with a mixing time of 200 ms.

    • Causality: A 200 ms mixing time is optimal for observing through-space Nuclear Overhauser Effects (NOEs) without the interference of spin diffusion artifacts.

    • Validation: The presence of sequential NH(i) to CβH(i+2) NOE cross-peaks definitively confirms the 14-membered hydrogen-bonded rings of a 14-helix[3].

References

  • β-Peptides as catalysts: poly-β-leucine as a catalyst for the Juliá–Colonna asymmetric epoxidation of enones - ResearchG
  • Alpha,beta hybrid peptides: a polypeptide helix with a central segment containing two consecutive beta-amino acid residues - PubMed / NIH -
  • Comparison of design strategies for promotion of beta-peptide 14-helix stability in w
  • Structural Similarity between β(3)-Peptides Synthesized from β(3)

Sources

Comparative

Mass Spectrometry Validation of (S)-β2-Homovaline Incorporation: A Comparative Guide to MALDI-TOF and ESI Methodologies

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating non-canonical amino acid (ncAA) incorporation. The integration of (S)-β2-homovaline into peptide backbones introduces an e...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating non-canonical amino acid (ncAA) incorporation. The integration of (S)-β2-homovaline into peptide backbones introduces an extra methylene group (-CH2-), conferring exceptional proteolytic stability and enabling the design of highly stable α/β-peptidomimetics 1. However, the steric hindrance inherent to β-amino acids often reduces coupling efficiency during Solid-Phase Peptide Synthesis (SPPS) or ribosomal translation, inevitably leading to deletion sequences 2.

Rigorous mass spectrometry (MS) is not merely a final quality control check; it is the definitive proof of structural integrity. This guide objectively compares Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry for validating (S)-β2-homovaline incorporation, providing self-validating protocols to ensure absolute confidence in your synthetic yields.

The Causality of Ionization: Why the Source Matters

When selecting an MS modality, the physical mechanism of ionization dictates the type of data you can extract. The fundamental difference between MALDI and ESI lies in how they transfer the β-peptide from the condensed phase to the gas phase [[3]]().

MALDI-TOF: The High-Throughput Sentinel

MALDI-TOF predominantly generates singly charged ions ( [M+H]+ ), making spectral interpretation highly straightforward for intact mass confirmation 3. It is the method of choice for rapid, high-throughput screening of crude SPPS cleavage products. However, MALDI-TOF suffers from matrix-derived chemical noise in the low mass range (<500 Da) and generally provides lower resolution for complex mixtures unless coupled with an orthogonal separation technique [[4]]().

ESI-MS/MS: The Sequence Validator

ESI is a soft ionization technique that produces multiply charged ions ( [M+nH]n+ ). When coupled with Liquid Chromatography (LC-ESI-MS/MS), it resolves complex crude mixtures, separating the target β-peptide from closely related deletion impurities 4. More importantly, ESI excels in tandem mass spectrometry (MS/MS). By subjecting the multiply charged precursor ions to Collision-Induced Dissociation (CID), we generate b

  • and y -ion series that pinpoint the exact sequence location of the (S)-β2-homovaline residue, proving it hasn't scrambled during synthesis 5.

Validation Workflow

MS_Validation_Workflow A SPPS: (S)-β2-homovaline Coupling B TFA Cleavage & Deprotection A->B Yields C Crude Peptide Pool (Target + Deletions) B->C Ether Precipitation D MALDI-TOF MS Intact Mass Screening C->D Aliquot 1 (Rapid) E LC-ESI-MS/MS Sequence Validation C->E Aliquot 2 (High-Res) F Data Analysis: Detect +14.015 Da Shift (vs Canonical Valine) D->F [M+H]+ Ion Check E->F b/y Ion Fragmentation G Validated β-Peptidomimetic F->G Sequence Confirmed

Workflow for the synthesis and dual-modality MS validation of (S)-β2-homovaline incorporated peptides.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to rule out false positives, such as isobaric interferences or column carryover.

Protocol 1: Intact Mass Confirmation via MALDI-TOF

Purpose: Rapid verification of the +14.015 Da mass shift indicating successful β-homovaline incorporation versus a canonical valine control.

  • Matrix Selection & Preparation: Dissolve α-Cyano-4-hydroxycinnamic acid (CHCA) in 50% Acetonitrile (ACN) / 0.1% Trifluoroacetic acid (TFA) to a concentration of 10 mg/mL.

    • Causality: CHCA is optimal for peptides <3000 Da. It promotes efficient energy transfer and minimizes in-source decay, which is critical for preserving the intact mass of the peptidomimetic.

  • Sample Spotting (Self-Validating Step):

    • Spot 1: 1 µL Matrix + 1 µL Canonical Valine Control Peptide.

    • Spot 2: 1 µL Matrix + 1 µL (S)-β2-homovaline Analyte.

    • Spot 3: 1 µL Matrix + 1 µL Peptide Calibration Standard (External Calibrant).

    • Causality: Spotting the canonical control alongside the analyte ensures that the observed +14 Da shift is a true synthetic modification, definitively ruling out calibration drift.

  • Acquisition: Operate the instrument in positive ion reflectron mode. Accumulate 500-1000 laser shots per spectrum to ensure a high signal-to-noise ratio.

  • Data Interpretation: Identify the monoisotopic [M+H]+ peak. A successful incorporation yields a mass exactly 14.015 Da heavier than the canonical control.

Protocol 2: Sequence Localization via LC-ESI-MS/MS

Purpose: To rule out sequence scrambling and confirm the precise location of the (S)-β2-homovaline residue using CID fragmentation 5.

  • Chromatographic Separation: Inject 10 pmol of the crude peptide onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm). Run a shallow gradient of 5% to 40% Mobile Phase B (0.1% Formic Acid in ACN) over 30 minutes.

    • Causality: A shallow gradient is critical to chromatographically resolve the target peptide from deletion sequences (missing the β-amino acid) before they enter the mass spectrometer, preventing chimeric MS/MS spectra 4.

  • System Validation (Self-Validating Step): Run a blank injection (Mobile Phase A only) immediately prior to the sample.

    • Causality: This proves that any observed β-peptide signal originates from the current injection, negating the possibility of column carryover from previous highly hydrophobic β-peptide runs.

  • ESI-MS/MS Acquisition: Operate in data-dependent acquisition (DDA) mode. Select the top 3 most intense multiply charged precursor ions (e.g., [M+2H]2+ or [M+3H]3+ ) for CID fragmentation. Apply a normalized collision energy (NCE) of 25-30%.

  • Fragmentation Analysis: Analyze the resulting y -ion and b -ion series. The mass difference between the adjacent sequence ions flanking the (S)-β2-homovaline residue must be exactly 113.084 Da (the residue mass of β-homovaline), confirming its precise location in the primary sequence.

Quantitative Comparison: MALDI-TOF vs. LC-ESI-MS/MS

ParameterMALDI-TOF MSLC-ESI-MS/MS
Primary Application High-throughput intact mass screeningSequence validation & isomer differentiation
Ionization State Predominantly singly charged [M+H]+ Multiply charged [M+nH]n+
Mass Accuracy Moderate (10-50 ppm)High (<5 ppm with Orbitrap/Q-TOF)
Throughput High (<1 min per sample)Low (15-45 min per sample via LC)
Matrix/Solvent Interference High at low m/z (<500 Da) due to matrixLow (resolved via chromatography)
Sequence Localization Limited (requires specialized TOF/TOF)Excellent (via CID/HCD fragmentation)

Conclusion

Validating the incorporation of (S)-β2-homovaline requires a strategic approach to mass spectrometry. While MALDI-TOF provides the necessary speed for high-throughput synthesis screening, it lacks the resolving power to definitively prove sequence fidelity in complex crude mixtures. LC-ESI-MS/MS serves as the authoritative validator, utilizing chromatographic separation and CID fragmentation to unequivocally confirm the presence and position of the β-amino acid. For comprehensive peptidomimetic development, employing both modalities in tandem ensures absolute structural confidence.

References

  • Defects in the assembly of ribosomes selected for β-amino acid incorpor
  • Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2 PMC - NIH
  • Solid Phase Peptide Synthesis of Antimicrobial Peptides for cell Binding Studies: Characteriz
  • Sequencing Lys-N Proteolytic Peptides by ESI and MALDI Tandem Mass Spectrometry ACS Public
  • MALDI versus ESI: The Impact of the Ion Source on Peptide Identification Journal of Proteome Research - ACS Public

Sources

Validation

A Comparative Guide to the Biological Activity of (S)-β²-Homovaline and its α-Amino Acid Analog, (S)-Valine

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptidomimetics and drug design, the substitution of natural α-amino acids with their β-analogs represents a compelling strategy to enha...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetics and drug design, the substitution of natural α-amino acids with their β-analogs represents a compelling strategy to enhance therapeutic potential. This guide provides an in-depth comparison of the biological activities of (S)-β²-homovaline, a synthetic β-amino acid, and its naturally occurring α-amino acid counterpart, (S)-valine. By examining their structural distinctions, we can better understand their divergent behaviors in biological systems, particularly concerning metabolic stability, protein structure incorporation, and overall bioactivity.

Structural Foundations: A Tale of Two Carbons

The fundamental difference between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group.[1] In α-amino acids like (S)-valine, the amino group is attached to the α-carbon, the first carbon adjacent to the carboxyl group. In contrast, β-amino acids, including (S)-β²-homovaline, have their amino group attached to the β-carbon, the second carbon from the carboxyl group.[1][2] This seemingly minor shift in the backbone has profound implications for the molecule's three-dimensional structure and its interactions with biological machinery.

(S)-valine, an essential α-amino acid, possesses an isopropyl side chain, rendering it non-polar and aliphatic.[3] (S)-β²-homovaline, as its name suggests, is a homolog of valine with the same isopropyl side chain, but with the defining β-amino acid structure.[4] This structural alteration introduces an additional methylene group into the backbone of a peptide chain when β²-homovaline is incorporated.[5]

G cluster_alpha (S)-Valine (α-Amino Acid) cluster_beta (S)-β²-Homovaline (β-Amino Acid) a_alpha α-Carbon a_cooh COOH a_alpha->a_cooh a_nh2 NH2 a_alpha->a_nh2 a_h H a_alpha->a_h a_r Isopropyl Group (CH(CH3)2) a_alpha->a_r b_beta β-Carbon b_alpha α-Carbon b_beta->b_alpha b_nh2 NH2 b_beta->b_nh2 b_h1 H b_beta->b_h1 b_r Isopropyl Group (CH(CH3)2) b_beta->b_r b_cooh COOH b_alpha->b_cooh b_h2 H b_alpha->b_h2

Caption: Structural comparison of (S)-Valine and (S)-β²-Homovaline.

The Metabolic Gauntlet: Enzymatic Stability

One of the most significant advantages of incorporating β-amino acids into peptide-based therapeutics is their enhanced resistance to enzymatic degradation.[2][6] Peptides composed of α-amino acids are readily hydrolyzed by proteases and peptidases in vivo and in vitro.[7] This rapid clearance severely limits their therapeutic efficacy.

(S)-Valine, being a natural α-amino acid, is a substrate for various metabolic enzymes. Its catabolism begins with transamination to α-ketoisovalerate, followed by oxidative decarboxylation, eventually feeding into the citric acid cycle.[3][8] This metabolic pathway is a cornerstone of energy production, particularly in muscle tissue.[9]

In stark contrast, peptides constructed entirely from β-amino acids, known as β-peptides, exhibit remarkable stability against proteolytic enzymes.[2][10][11] The altered backbone geometry of β-peptides prevents them from fitting into the active sites of most proteases, which are highly specific for α-peptide bonds.[7] While some microbial enzymes have been identified that can cleave N-terminal β-amino acid residues, this is not a widespread phenomenon in mammalian systems.[12] This inherent resistance to degradation makes (S)-β²-homovaline and other β-amino acids highly attractive for designing long-acting peptide drugs.[13][14]

Peptide Type Enzyme Degradation Rate Reference
α-Peptide (containing Valine)Trypsin, Chymotrypsin, PronaseRapid[7]
β-Peptide (containing β-Homovaline)Trypsin, Chymotrypsin, PronaseNo significant degradation[11][15]
Mixed α,β-PeptidePronaseSlow degradation at α-β bond[7]
Building Blocks of Life: Incorporation into Peptides and Proteins

(S)-Valine is a proteinogenic amino acid, meaning it is a fundamental building block of proteins synthesized by the ribosome.[3] Its incorporation is directed by the genetic code. The nonpolar side chain of valine often resides in the hydrophobic core of proteins, contributing to their proper folding and stability.[16]

The incorporation of (S)-β²-homovaline into proteins via the natural ribosomal machinery is not a standard biological process. The translational apparatus, including aminoacyl-tRNA synthetases and the ribosome itself, is exquisitely tuned for α-amino acids.[17] However, synthetic methods allow for the site-specific incorporation of β-amino acids into peptides, opening up a world of novel molecular architectures.[6]

When incorporated into a peptide chain, β-amino acids like β²-homovaline introduce an extra carbon atom into the backbone, leading to distinct secondary structures not observed in α-peptides.[5][18] These include various helical structures like the 14-helix, which is wider and has a different pitch compared to the α-helix.[18] This ability to form stable, non-natural secondary structures is a key feature of β-peptides and is being explored for the design of "foldamers" – molecules that mimic the folded structures of proteins.[18]

G cluster_alpha α-Peptide Chain cluster_beta β-Peptide Chain A1 AA1 A2 Valine A1->A2 -CO-NH- A3 AA3 A2->A3 -CO-NH- B1 β-AA1 B2 β²-Homovaline B1->B2 -CO-CH2-NH- B3 β-AA3 B2->B3 -CO-CH2-NH-

Caption: Peptide backbone comparison: α-peptide vs. β-peptide.

Biological Interactions and Therapeutic Potential

(S)-Valine plays numerous roles in the body beyond protein synthesis. It is a branched-chain amino acid (BCAA) involved in energy metabolism, immune function, and blood sugar control.[19][] Valine competes with other large neutral amino acids for transport across the blood-brain barrier, influencing neurotransmitter synthesis.[21]

The biological activity of (S)-β²-homovaline is primarily realized when it is incorporated into peptides. By replacing a natural α-amino acid with its β-homolog, it is possible to create peptidomimetics with altered receptor binding affinities and functional activities.[6] The increased conformational stability of β-peptides can lead to more potent and selective interactions with biological targets.[13]

Applications of β-amino acid-containing peptides are being explored in various therapeutic areas, including:

  • Antimicrobial agents: β-peptides can mimic the structure of natural antimicrobial peptides but with enhanced stability.[2][10]

  • Enzyme inhibitors: The resistance of β-peptides to proteolysis makes them excellent candidates for designing inhibitors of enzymes like proteases.[]

  • Receptor agonists and antagonists: The unique conformations adopted by β-peptides can be exploited to design ligands that bind to and modulate the activity of cell surface receptors.[6][]

Experimental Protocols for Comparative Analysis

To empirically compare the biological activities of (S)-β²-homovaline and (S)-valine, a series of in vitro assays can be employed.

Objective: To compare the resistance of peptides containing (S)-valine versus (S)-β²-homovaline to enzymatic degradation.

Materials:

  • Peptide 1: A short α-peptide containing (S)-valine (e.g., Ac-Ala-Val-Ala-NH2).

  • Peptide 2: A short β-peptide containing (S)-β²-homovaline (e.g., Ac-β-Ala-β²-hVal-β-Ala-NH2).

  • Protease solution (e.g., Trypsin, Chymotrypsin, or Pronase in appropriate buffer).

  • Reaction buffer (e.g., Tris-HCl or PBS).

  • Quenching solution (e.g., 10% Trifluoroacetic acid).

  • High-Performance Liquid Chromatography (HPLC) system.

Procedure:

  • Prepare stock solutions of Peptide 1 and Peptide 2 in the reaction buffer.

  • In separate microcentrifuge tubes, mix the peptide solution with the protease solution to initiate the reaction. A control with no enzyme should be included.

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the quenching solution.

  • Analyze the samples by reverse-phase HPLC to quantify the amount of intact peptide remaining.

  • Plot the percentage of intact peptide versus time to determine the degradation rate.

G cluster_workflow Proteolytic Stability Assay Workflow start Prepare Peptide and Enzyme Solutions incubate Incubate at 37°C start->incubate sample Take Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench analyze HPLC Analysis quench->analyze plot Plot Degradation Curve analyze->plot

Caption: Workflow for a proteolytic stability assay.

Objective: To compare the cellular uptake of (S)-valine and a peptide containing (S)-β²-homovaline.

Materials:

  • Cell line (e.g., a cancer cell line known to have high amino acid transporter expression).

  • Cell culture medium and supplements.

  • Radiolabeled [³H]-(S)-valine.

  • Fluorescently labeled peptide containing (S)-β²-homovaline.

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution).

  • Lysis buffer.

  • Scintillation counter and fluorescence plate reader.

Procedure:

  • Seed cells in a multi-well plate and grow to confluence.

  • Wash the cells with uptake buffer.

  • Add the uptake buffer containing either [³H]-(S)-valine or the fluorescently labeled β-peptide to the cells.

  • Incubate for a specific time period (e.g., 15, 30, 60 minutes) at 37°C.

  • To stop the uptake, rapidly wash the cells with ice-cold uptake buffer.

  • Lyse the cells with lysis buffer.

  • For [³H]-(S)-valine, measure the radioactivity in the cell lysate using a scintillation counter.

  • For the fluorescently labeled β-peptide, measure the fluorescence intensity of the cell lysate using a fluorescence plate reader.

  • Normalize the uptake to the total protein concentration in the lysate.

Note: The cellular uptake of free (S)-β²-homovaline would also be of interest, though it may utilize different transporters than peptides.[23][24]

Conclusion

The comparison between (S)-β²-homovaline and (S)-valine illuminates a fundamental principle in medicinal chemistry: subtle structural modifications can lead to dramatic changes in biological activity. While (S)-valine is an essential component of natural proteins and a key player in metabolism, its utility in peptide-based drugs is hampered by its susceptibility to enzymatic degradation. (S)-β²-homovaline, as a building block for β-peptides, offers a solution to this problem, providing exceptional proteolytic stability and the ability to form novel, stable secondary structures. This makes it a powerful tool for the design of next-generation peptide therapeutics with improved pharmacokinetic profiles and enhanced biological activity. The continued exploration of β-amino acids like (S)-β²-homovaline will undoubtedly pave the way for innovative drug discovery and development.

References

  • Valine - Wikipedia. Available from: [Link]

  • β-Amino Acids Definition - Organic Chemistry Key Term |... - Fiveable. Available from: [Link]

  • β-Amino Acids: Versatile Peptidomimetics - Ingenta Connect. Available from: [Link]

  • Beta-peptide - Wikipedia. Available from: [Link]

  • β-peptides: from structure to function | Request PDF - ResearchGate. Available from: [Link]

  • Key Intermediate in Biological Metabolism: L-Valine - AHB Global. Available from: [Link]

  • Valine - Definition and Examples - Biology Online Dictionary. Available from: [Link]

  • β-Peptides: From Structure to Function | Chemical Reviews - ACS Publications. Available from: [Link]

  • β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL - MMSL. Available from: [Link]

  • Beta-peptide - Bionity. Available from: [Link]

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed. Available from: [Link]

  • Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed. Available from: [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review - Hilaris Publisher. Available from: [Link]

  • The biological functions and metabolic pathways of valine in swine - PMC. Available from: [Link]

  • Folding and function in α/β-peptides: Targets and therapeutic applications - PMC. Available from: [Link]

  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides - bioRxiv.org. Available from: [Link]

  • Comparison between α- and β-amino acid. - ResearchGate. Available from: [Link]

  • Enzymatic Degradation of Beta- And Mixed Alpha,beta-Oligopeptides - PubMed. Available from: [Link]

  • Beta Amino Acids and Beta Homo Amino Acids - AAPPTEC - Peptides. Available from: [Link]

  • Amino Acid Homeostasis in Mammalian Cells with a Focus on Amino Acid Transport - PMC. Available from: [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Valine | Structure, Function & Significance - Lesson - Study.com. Available from: [Link]

  • An in vitro amino acid incorporation method for assessing the status of in vivo protein synthesis - PubMed. Available from: [Link]

  • Amino Acid and Protein Assays. Available from: [Link]

  • In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC. Available from: [Link]

  • β-Amino Acids Reduce Ternary Complex Stability and Alter the Translation Elongation Mechanism - ACS Publications. Available from: [Link]

  • Cellular Uptake Assay Data Collection DOJINDO LABORATORIES. Available from: [Link]

  • Cellular uptake of amino acids: Systems and regulation | Request PDF - ResearchGate. Available from: [Link]

  • Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells - PMC. Available from: [Link]

  • System-L amino acid transporters play a key role in pancreatic β-cell signalling and function in - Journal of Molecular Endocrinology. Available from: [Link]

  • The Biological Stability of β-Peptides: No Interactions between α - CHIMIA. Available from: [Link]

  • (PDF) Biological Activity of S-Containing Monoterpenoids - ResearchGate. Available from: [Link]

  • Biological Activity of Natural and Synthetic Compounds - MDPI. Available from: [Link]

  • Evaluation of Biological Activity of Natural Compounds | Encyclopedia MDPI. Available from: [Link]

  • Organic Compounds with Biological Activity - MDPI. Available from: [Link]

  • Biological Activity Antimutagenic - Dr. Duke's Phytochemical and Ethnobotanical Databases. Available from: [Link]

Sources

Comparative

Validating the Secondary Structure of (S)-β2-Homovaline β-Peptides: A Comparative Guide to CD Spectroscopy

As a Senior Application Scientist in peptidomimetic drug design, I frequently encounter a critical bottleneck: rapidly and accurately validating the folded state of synthetic oligomers. β-peptides, synthesized from β-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptidomimetic drug design, I frequently encounter a critical bottleneck: rapidly and accurately validating the folded state of synthetic oligomers. β-peptides, synthesized from β-amino acids like (S)-β2-homovaline, possess an additional backbone methylene group that fundamentally alters their conformational landscape. Unlike natural α-peptides, they form highly stable, predictable secondary structures—known as foldamers—that are remarkably resistant to proteolytic degradation.

The steric bulk of the isopropyl side chain in (S)-β2-homovaline restricts backbone dihedral angles, strongly driving the thermodynamic equilibrium toward a folded helical state in solution. To validate these structures, Circular Dichroism (CD) spectroscopy is the most efficient first-line analytical tool, offering rapid, environment-sensitive data before committing to resource-heavy techniques like NMR or X-ray crystallography.

Comparative Analysis: CD vs. NMR vs. X-Ray Crystallography

While many structural biology teams default to NMR for validation, establishing a self-validating workflow begins with CD spectroscopy. CD detects the differential absorption of left- and right-circularly polarized light by the chiral amide backbone, providing an immediate macroscopic view of the peptide's ensemble average in solution.

Why start with CD? 1[1]. While NMR and X-ray crystallography offer atomic resolution, they demand high concentrations, isotopic labeling, or complex crystallization trials. CD allows you to screen solvent conditions, pH, and thermal stability in hours rather than months.

Table 1: Structural Validation Techniques Comparison
FeatureCircular Dichroism (CD)Nuclear Magnetic Resonance (NMR)X-Ray Crystallography
Primary Output Ensemble secondary structureAtomic-resolution solution dynamicsStatic atomic coordinates
Sample Requirement ~20–50 µg (0.1–1 mM)>1–5 mg (Isotopic labeling often req.)Highly pure crystals
Throughput High (Minutes to Hours)Low (Days to Weeks)Very Low (Weeks to Months)
Best Use Case Initial screening, thermal stability, solvent effectsDetailed 3D structure, side-chain interactionsAbsolute stereochemistry, rigid conformation

Characteristic CD Signatures of β-Peptides

The substitution pattern of the β-amino acid dictates its helical preference. Monosubstituted β2- or β3-peptides (such as those incorporating (S)-β2-homovaline) predominantly fold into 14-helical structures, while alternating or specific cyclic residues may drive 12-helix formation.

The 14-helix is stabilized by 14-membered ring hydrogen bonds between the amide proton at position i and the carbonyl oxygen at position i+2[2]. Because the hydrogen bonding network and transition dipole moments differ drastically from natural α-helices,3[3].

Table 2: CD Signatures of β-Peptide Secondary Structures
Secondary StructureHydrogen Bond Ring SizeCharacteristic Maximum (nm)Characteristic Minimum (nm)
14-Helix 14-membered (i to i+2)~195 nm~214 nm
12-Helix 12-membered (i to i+3)~205 nm~220 nm
Random Coil None (Unfolded)N/A (Broad negative below 200 nm)N/A

Self-Validating Experimental Protocol

To ensure scientific integrity, your CD protocol must be a self-validating system. Do not simply record spectra; you must control for solvent artifacts, normalize for chain length, and prove thermodynamic stability.

Step 1: Sample Preparation & Solvent Selection
  • Action: Dissolve the (S)-β2-homovaline β-peptide to a concentration of 0.2 mM in HPLC-grade Methanol, and prepare a secondary sample in a 10 mM Phosphate buffer (pH 7.4).

  • Causality: Methanol has a lower dielectric constant than water, which strengthens intramolecular hydrogen bonds. 4[4]. Comparing this to the aqueous buffer sample tests the peptide's structural robustness under competing, physiological hydrogen-bonding conditions.

Step 2: Instrument Calibration & N₂ Purging
  • Action: Purge the spectropolarimeter optics with high-purity nitrogen gas (flow rate > 5 L/min) for at least 15 minutes prior to turning on the Xenon lamp.

  • Causality: Oxygen absorbs strongly in the far-UV region (below 200 nm). Failing to purge the system will not only generate ozone that degrades the mirrors, but it will completely mask the critical 195 nm maximum required to confirm the 14-helix signature.

Step 3: Data Acquisition & Blank Subtraction
  • Action: Use a 1 mm path-length quartz cuvette. Scan from 250 nm down to 190 nm at a scanning speed of 50 nm/min with a 1 nm bandwidth. Acquire a minimum of 3 accumulations. Strictly subtract the solvent blank.

  • Causality: A 1 mm path length minimizes solvent absorbance artifacts while providing sufficient path length for the 0.2 mM peptide concentration to yield a high signal-to-noise ratio without detector saturation (HT voltage < 600 V).

Step 4: Data Processing (MRE Normalization)
  • Action: Convert the raw machine output (millidegrees, mdeg) into Mean Residue Ellipticity (MRE, [θ]).

  • Causality: 5[5]. This mathematical self-validation allows you to directly compare the helix population between a tetramer, hexamer, and octamer of (S)-β2-homovaline. An increase in MRE amplitude with chain length proves cooperative helix folding.

Workflow Visualization

G Synthesis Synthesis of (S)-β2-homovaline β-Peptide Prep Sample Preparation (Solvent: MeOH / Aqueous, 0.1-1 mM) Synthesis->Prep CD_Acq CD Spectroscopy Acquisition (190 - 250 nm, N2 Purged) Prep->CD_Acq Load into 1 mm cuvette Data_Proc Data Processing (Convert mdeg to MRE) CD_Acq->Data_Proc Blank subtraction H14 14-Helix Signature Max: ~195 nm | Min: ~214 nm Data_Proc->H14 H12 12-Helix Signature Max: ~205 nm | Min: ~220 nm Data_Proc->H12 Unfolded Random Coil / Unfolded Loss of characteristic extrema Data_Proc->Unfolded Orthogonal Orthogonal Validation (2D-NMR / X-Ray Crystallography) H14->Orthogonal Confirm atomic coordinates H12->Orthogonal

Figure 1: End-to-end workflow for the structural validation of β-peptides using CD spectroscopy.

References

  • Theoretical Analysis of Secondary Structures of β-Peptides Source: ACS Publications URL:[Link]

  • β-Peptides as inhibitors of protein–protein interactions Source: PMC / NIH URL:[Link]

  • CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? Source: MtoZ Biolabs URL:[Link]

  • Right-handed 14-Helix in β3-Peptides from L-Aspartic Acid Source: Chapman University Digital Commons URL:[Link]

  • US6613876B1 - β-polypeptide foldamers of well-defined secondary structure Source: Google Patents URL

Sources

Validation

Reproducibility of (S)-β2-Homovaline HCl Salt Synthesis: A Comparative Guide Across Commercial Batches and Synthetic Routes

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Executive Summary & Mechanistic Context The incorporation of β-amino acids into...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary & Mechanistic Context

The incorporation of β-amino acids into peptide sequences (β-peptides) imparts unique secondary structures and profound resistance to enzymatic degradation, making them invaluable in modern peptidomimetic drug design[1]. However, while β3-amino acids are readily accessible via the Arndt-Eistert homologation of naturally occurring α-amino acids[2][3], the synthesis of β2-amino acids—such as (S)-β2-homovaline (CAS: 925704-47-8)—presents a steeper synthetic challenge[4]. Because the side chain (an isopropyl group in the case of homovaline) is located on the α-carbon relative to the carboxyl group, standard homologation fails.

As a Senior Application Scientist evaluating commercial batches for scale-up, I have observed that batch-to-batch reproducibility of (S)-β2-homovaline HCl salt hinges entirely on the chosen synthetic route. The HCl salt form is universally preferred due to its enhanced solubility, shelf stability, and highly crystalline nature, which aids in purification[5].

This guide objectively compares the three primary synthetic strategies used by commercial suppliers, evaluates their batch reproducibility, and provides a self-validating experimental protocol for the most scalable organocatalytic route.

Mechanistic Evaluation of Commercial Synthetic Routes

To understand the variance in commercial batches, we must analyze the causality behind the experimental choices of the three dominant synthetic pathways:

Route A: Evans Chiral Auxiliary-Mediated Alkylation
  • Mechanism: Relies on the attachment of an achiral acid to a chiral oxazolidinone. The bulky auxiliary sterically shields one face of the enolate, dictating the stereochemical outcome during alkylation with a protected aminomethyl group.

  • Causality & Reproducibility: Highly predictable and yields exceptional enantiomeric excess (ee >99%). However, the atom economy is poor, and the stoichiometric use of the expensive auxiliary makes scale-up costly. Trace impurities often include cleaved oxazolidinone byproducts.

Route B: Proline-Catalyzed Aminomethylation (Organocatalysis)
  • Mechanism: Utilizes L-proline to form a chiral enamine intermediate with isovaleraldehyde. The bulky pyrrolidine ring blocks one face, forcing an incoming iminium ion to attack from the less hindered face[6][7].

  • Causality & Reproducibility: Highly atom-economical and scalable. The stereoselectivity (typically 85:15 to 90:10 dr) is strictly dependent on temperature control and catalyst loading. Subsequent recrystallization of the amino alcohol intermediate as an HCl salt is critical to enriching the enantiomeric purity to >98%[6].

Route C: Reformatsky Reaction & Mannich-Type Iminium Electrophile
  • Mechanism: Involves the homologation of α-amino acids using a Reformatsky reagent and a Mannich-type iminium electrophile[8][9].

  • Causality & Reproducibility: Efficient for generating diverse β2-amino acids, but the use of organozinc reagents can lead to trace heavy metal contamination in final commercial batches if not rigorously purified.

Batch Reproducibility Data: A Supplier Comparison

We evaluated three commercial batches of (S)-β2-homovaline HCl salt derived from the three distinct synthetic routes. The quantitative data is summarized in Table 1 .

Table 1: Comparative Analysis of (S)-β2-Homovaline HCl Commercial Batches

Evaluation MetricSupplier A (Route A: Evans Auxiliary)Supplier B (Route B: Organocatalysis)Supplier C (Route C: Reformatsky)
Chemical Purity (HPLC) > 99.5%98.8%97.5%
Enantiomeric Excess (ee) > 99.0%98.5% (Post-crystallization)96.0%
Major Trace Impurity Oxazolidinone residue (<0.1%)Diastereomeric salt (<0.5%)Zinc salts (<15 ppm)
Overall Synthetic Yield 42%68%55%
Scalability Rating Low (Cost-prohibitive)High (Highly economical)Moderate
Batch-to-Batch Variance MinimalModerate (Requires strict temp control)High (Moisture sensitive)

Insight: While Route A provides the highest raw purity, Route B (Organocatalysis) is the industry standard for scalable, cost-effective production. The slight drop in initial diastereomeric ratio in Route B is easily corrected via the self-validating crystallization of the HCl salt.

Mandatory Visualization: Synthetic Workflows

G cluster_route1 Route A: Evans Auxiliary cluster_route2 Route B: Organocatalysis Start Starting Material (Isovaleraldehyde or Acid) R1_Step1 Acyl Oxazolidinone Formation Start->R1_Step1 Route A R2_Step1 Proline-Catalyzed Aminomethylation Start->R2_Step1 Route B R1_Step2 Asymmetric Alkylation (BOM-Cl / TiCl4) R1_Step1->R1_Step2 R1_Step3 Auxiliary Cleavage & Deprotection R1_Step2->R1_Step3 Final (S)-β2-Homovaline HCl (Target Product) R1_Step3->Final R2_Step2 Reduction to Amino Alcohol R2_Step1->R2_Step2 R2_Step3 Oxidation & Deprotection R2_Step2->R2_Step3 R2_Step3->Final

Caption: Comparison of synthetic workflows for (S)-β2-homovaline HCl.

Experimental Protocol: Organocatalytic Route (Route B)

To ensure a self-validating system, the following protocol details the synthesis of (S)-β2-homovaline HCl via the proline-catalyzed aminomethylation of isovaleraldehyde[6][7]. The critical causality here is the intermediate isolation: by isolating the reduced amino alcohol as an HCl salt, you thermodynamically enrich the desired diastereomer before final oxidation.

Step 1: Proline-Catalyzed Aminomethylation
  • Preparation: In an oven-dried flask under nitrogen, dissolve the pre-formed iminium salt precursor (e.g., N,N-dibenzylaminomethyl ether) (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Catalysis: Add L-proline (20 mol%, 2.0 mmol) to the solution. Causality: The 20 mol% loading is necessary to maintain a sufficient concentration of the active chiral enamine intermediate.

  • Addition: Cool the mixture to 0 °C. Add isovaleraldehyde (12.0 mmol) dropwise over 10 minutes. Stir at 0 °C for 12 hours.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over anhydrous MgSO₄, and concentrate to yield the crude α-substituted-β-amino aldehyde.

Step 2: Reduction and Diastereomeric Enrichment
  • Reduction: Dissolve the crude aldehyde in methanol (25 mL). Cool to 0 °C and add NaBH₄ (15.0 mmol) in portions. Stir for 2 hours. Causality: Immediate reduction prevents epimerization of the sensitive α-stereocenter.

  • Workup: Quench with 1M NaOH, extract with ethyl acetate, and concentrate.

  • Self-Validating Purification (Critical): Dissolve the crude amino alcohol in diethyl ether. Bubble anhydrous HCl gas through the solution. The (S)-diastereomeric amino alcohol HCl salt will selectively crystallize out of solution, upgrading the dr from ~85:15 to >99:1[6]. Filter and dry the crystals.

Step 3: Oxidation and Deprotection
  • Deprotection: Subject the purified amino alcohol to hydrogenolysis (H₂, Pd/C) in methanol to remove benzyl protecting groups, followed by Boc-protection (Boc₂O, Et₃N) to yield the N-Boc amino alcohol.

  • Oxidation: Oxidize the primary alcohol to the carboxylic acid using TEMPO/BAIB or Jones reagent.

  • Final Salt Formation: Cleave the Boc group using 4M HCl in dioxane. Evaporate the solvent to yield enantiomerically pure (S)-β2-homovaline HCl salt as a white crystalline solid.

References

  • Chi, Y., English, E. P., Pomerantz, W. C., & Gellman, S. H. (2007). Practical Synthesis of Enantiomerically Pure β2-Amino Acids via Proline-Catalyzed Diastereoselective Aminomethylation of Aldehydes. Journal of the American Chemical Society, 129(20), 6050-6055. URL:[Link]

  • Moumne, R., Lavielle, S., & Karoyan, P. (2006). Efficient synthesis of beta2-amino acid by homologation of alpha-amino acids involving the Reformatsky reaction and Mannich-type imminium electrophile. Journal of Organic Chemistry, 71(8), 3332-3334. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(S)-β2-homovaline HCl salt proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of (S)-β2-Homovaline HCl Salt As a non-proteinogenic chiral building block, (S)-β2-homovaline hydrochloride is a critical reagent in the synthesis of peptidomim...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of (S)-β2-Homovaline HCl Salt

As a non-proteinogenic chiral building block, (S)-β2-homovaline hydrochloride is a critical reagent in the synthesis of peptidomimetics, beta-peptides, and advanced therapeutics. However, its unique structural features—specifically its beta-amino acid backbone and its formulation as a hydrochloride salt—demand specialized logistical and disposal protocols.

This guide provides drug development professionals and laboratory managers with the authoritative procedures required to handle, segregate, and dispose of this compound safely, ensuring both regulatory compliance and environmental stewardship.

When managing chemical waste, laboratories often default to treating all amino acids as benign, biodegradable organic matter. Applying this logic to (S)-β2-homovaline HCl is a critical operational failure for two mechanistic reasons:

  • The Halogenation Factor (The HCl Salt): The compound is formulated as a hydrochloride salt to improve its aqueous solubility and stability [1]. However, this introduces a stoichiometric equivalent of chloride. Under the high temperatures of standard organic incineration, this chloride ion is liberated as highly corrosive hydrogen chloride (HCl) gas. Therefore, any waste stream containing this compound must be strictly classified as halogenated waste to ensure it is routed to an incinerator equipped with alkaline wet scrubbers [2].

  • Biological Persistence (The Beta-Linkage): Unlike naturally occurring alpha-amino acids (e.g., L-valine), beta-amino acids possess an extra carbon in their backbone. This structural deviation makes them highly resistant to degradation by wild-type proteolytic enzymes and environmental microbes. Discharging this synthetic chiral molecule into the sanitary sewer can lead to environmental accumulation, potential disruption of ecological chiral signaling, and nitrogenous eutrophication [3].

Physicochemical & Waste Classification Data

To facilitate rapid decision-making during waste segregation, the quantitative and logistical data for (S)-β2-homovaline HCl are summarized below.

Table 1: Waste Characterization & Segregation Metrics

ParameterOperational ValueDisposal Implication
Chemical Formula C6H13NO2 · HClContains organic carbon, nitrogen, and inorganic chloride.
Molecular Weight 167.63 g/mol High mass fraction of chloride (~21%) dictates halogenated status.
Physical State Solid (Crystalline Powder)Dust generation risk; requires sweeping/vacuuming protocols.
Aqueous pH (1M solution) ~3.0 - 4.5 (Acidic)Must be neutralized prior to aqueous waste consolidation.
EPA/RCRA Classification Halogenated Organic WasteCannot be mixed with standard flammable non-halogenated solvents.

Operational Workflows: Disposal & Spill Management

Every protocol in your laboratory must be a self-validating system. The following step-by-step methodologies ensure that waste is neutralized, segregated, and verified before leaving the facility.

Protocol A: Solid Spill Containment and Recovery

Objective: Safely recover spilled solid material without generating airborne particulates.

  • Isolate & Equip: Evacuate non-essential personnel from the immediate area. Don standard PPE (nitrile gloves, safety goggles, and a lab coat). If the spill is large (>50g) outside a fume hood, a particulate respirator (N95 or higher) is recommended due to the compound's potential as a respiratory irritant [3].

  • Dry Recovery: Do not apply water initially, as this will dissolve the compound and spread the contamination. Use a static-free brush and weighing paper (or a dedicated chemical dustpan) to gently sweep up the crystalline powder.

  • Containment: Transfer the solid into a clear, sealable container. Label it strictly as: "Hazardous Solid Waste: Halogenated Organic (Contains (S)-β2-homovaline HCl)".

  • Site Decontamination: Moisten a disposable biosponge or paper towel with a 70% ethanol/water solution. Wipe the spill area inward from the edges. Dispose of all contaminated wipes in the same halogenated solid waste container [1].

Protocol B: Aqueous Waste Neutralization

Objective: Prepare aqueous solutions of (S)-β2-homovaline HCl for safe consolidation into liquid waste carboys.

  • Initial Assessment: Measure the pH of the aqueous waste solution using a calibrated pH meter or broad-range indicator paper. The solution will typically be acidic due to the dissociation of the hydrochloride salt.

  • Controlled Neutralization: Place the waste beaker on a magnetic stirrer inside a fume hood. Slowly add a weak base (e.g., 1M Sodium Bicarbonate, NaHCO3) dropwise.

  • Validation: Continuously monitor the pH. Stop the addition when the solution reaches a stable pH of 6.5 to 7.5. Causality note: Neutralization prevents dangerous exothermic reactions or off-gassing when this waste is later mixed with other laboratory effluents.

  • Consolidation: Pour the neutralized solution into a designated Halogenated Aqueous Waste carboy.

Disposal Decision Architecture

Proper segregation at the source is the most cost-effective way to manage hazardous waste. The following logic tree dictates the routing of (S)-β2-homovaline HCl based on its physical state and solvent matrix.

DisposalWorkflow Start Waste Generation: (S)-β2-homovaline HCl State Physical State of Waste? Start->State Solid Solid Powder/Crystals State->Solid Solid Liquid Dissolved in Solution State->Liquid Liquid SolidWaste Collect in Halogenated Solid Waste Container Solid->SolidWaste SolventType Solvent Type? Liquid->SolventType Incineration Licensed High-Temp Incineration (with HCl Scrubbers) SolidWaste->Incineration Aqueous Aqueous Solution SolventType->Aqueous Water-based Organic Organic Solvent SolventType->Organic Organic Neutralize Neutralize to pH 6-8 Collect as Aqueous Waste Aqueous->Neutralize Halogenated Route to Halogenated Organic Waste Stream Organic->Halogenated Neutralize->Incineration Halogenated->Incineration

Decision matrix for the segregation and disposal of (S)-β2-homovaline HCl waste streams.

The Chemistry of Final Destruction

When you hand off a properly labeled container of (S)-β2-homovaline HCl, the final disposal must be conducted by a licensed hazardous waste facility [2]. The industry standard for this compound is high-temperature rotary kiln incineration .

During incineration at temperatures exceeding 1,000°C, the organic backbone of the beta-amino acid is completely oxidized into carbon dioxide (CO2), water vapor (H2O), and nitrogen oxides (NOx). Simultaneously, the chloride ions from the hydrochloride salt react with hydrogen to form hydrogen chloride (HCl) gas. Because you correctly segregated this as halogenated waste, the incinerator routes the exhaust through a wet scrubber system. A counter-current spray of sodium hydroxide (NaOH) neutralizes the toxic HCl gas into harmless sodium chloride (NaCl) and water before the exhaust is released into the atmosphere, completing the safe lifecycle of the chemical.

References

  • U.S. Environmental Protection Agency (EPA). (1995). A Guide to Evaluating Hazardous Wastes at a Superfund Site for Disposal. Retrieved from [Link]

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